Closthioamide
Description
This compound has been reported in Ruminiclostridium cellulolyticum with data available.
from the strictly anaerobic bacterium Clostridium; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C29H38N6O2S6 |
|---|---|
Molecular Weight |
695.1 g/mol |
IUPAC Name |
4-hydroxy-N-[3-[[3-[3-[3-[3-[(4-hydroxybenzenecarbothioyl)amino]propanethioylamino]propanethioylamino]propylamino]-3-sulfanylidenepropyl]amino]-3-sulfanylidenepropyl]benzenecarbothioamide |
InChI |
InChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43) |
InChI Key |
UBZKZUDCUOZCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Origin of Closthioamide: A Technical Guide to its Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of secondary metabolite production in anaerobic bacteria. Its unique symmetrical structure and novel biosynthetic pathway have opened new avenues for antibiotic discovery and bioengineering. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its complex biosynthesis, and its antimicrobial activity.
Discovery and Producing Organism
This compound was first isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum DSM 5812 (formerly Clostridium cellulolyticum).[1] This bacterium, originally isolated from decayed grass compost, was not known to produce secondary metabolites under standard laboratory conditions. The discovery of this compound was a result of a systematic investigation into the untapped biosynthetic potential of anaerobic microorganisms. A key breakthrough in its discovery was the finding that the production of this compound is triggered by the addition of an aqueous soil extract to the culture medium, highlighting the importance of mimicking natural environments to unlock silent biosynthetic gene clusters.[2]
Cultivation of Ruminiclostridium cellulolyticum DSM 5812 for this compound Production
Successful cultivation of R. cellulolyticum for the production of this compound requires strict anaerobic conditions and a specialized medium.
Experimental Protocol: Cultivation of Ruminiclostridium cellulolyticum DSM 5812
-
Medium Preparation: The recommended medium for cultivation is DSMZ Medium 520 (RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM).[3][4][5] The basal medium contains (per liter): K₂HPO₄ (2.9 g), KH₂PO₄ (1.5 g), urea (2.1 g), resazurin (1.0 mg), yeast extract (6.0 g), cysteine-HCl (0.5 g), MOPS (10.0 g), and trisodium citrate (3.0 g), adjusted to pH 7.4.[6]
-
Anaerobic Conditions: The medium must be prepared and maintained under an anaerobic atmosphere (e.g., 80% N₂, 20% CO₂). This is achieved by sparging the medium with the gas mixture to remove oxygen.[3]
-
Sterilization and Supplementation: The basal medium is autoclaved. Subsequently, sterile, anoxic stock solutions of MgCl₂, CaCl₂, a carbon source (e.g., cellobiose at 5 g/L), and NaHCO₃ are added.[3][7]
-
Induction of this compound Production: To induce the biosynthesis of this compound, a sterile-filtered aqueous soil extract is added to the culture medium. The exact composition of the inducing components within the soil extract is still under investigation.
-
Inoculation and Incubation: The medium is inoculated with a fresh culture of R. cellulolyticum DSM 5812 and incubated at 35-37°C under anaerobic conditions.[4][7]
Extraction and Purification of this compound
Following fermentation, this compound can be extracted from the culture broth and purified using chromatographic techniques.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction: The culture broth is first separated from the bacterial cells by centrifugation. The supernatant is then extracted with an organic solvent, typically ethyl acetate.[8][9][10][11][12] The organic phase, containing this compound, is collected and concentrated under reduced pressure.
-
Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A common stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.[12]
-
High-Performance Liquid Chromatography (HPLC): Further purification to obtain pure this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA), as the mobile phase. The elution of this compound is monitored by UV detection.
The Atypical Biosynthesis of this compound
This compound's biosynthesis is a fascinating example of a nonribosomal peptide synthetase (NRPS)-independent pathway, involving a unique set of enzymes that assemble the molecule in a modular, yet unconventional, manner.[13][14]
Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a dedicated gene cluster. Key enzymes in this pathway include:
-
CtaA: A chorismatase that synthesizes the p-hydroxybenzoic acid (PHBA) starter unit.
-
CtaD, CtaI, CtaG: An ATP-grasp ligase, an adenylating enzyme, and a peptidyl carrier protein (PCP) transferase, respectively, that work together in an NRPS-independent manner to assemble the poly-β-alanine backbone.
-
CtaC: A novel Fe-S cluster-containing thioamide synthetase that iteratively installs the six thioamide groups.[15]
-
CtaJ: A transglutaminase responsible for the dimerization of two monomeric units via a diaminopropane (DAP) linker.[14]
-
CtaB and CtaK: An aminotransferase and a reductase, respectively, involved in the formation of the DAP linker.
Proposed Biosynthetic Pathway
The biosynthesis of this compound can be broken down into several key stages:
-
Initiation: The pathway begins with the synthesis of the PHBA starter unit from chorismate by the enzyme CtaA.
-
Elongation: The poly-β-alanine backbone is assembled on a PCP domain in an iterative process catalyzed by the NRPS-independent machinery involving CtaD, CtaI, and CtaG.
-
Thioamidation: The novel thioamide synthetase, CtaC, then iteratively replaces the oxygen atoms of the amide bonds with sulfur, a crucial step for the bioactivity of this compound.[15]
-
Dimerization and Linker Formation: Two fully thioamidated monomers are then joined together by the transglutaminase CtaJ, which incorporates a diaminopropane (DAP) linker. The DAP linker is synthesized by the action of CtaB and CtaK.
Key Enzymatic Reactions and Experimental Protocols
3.3.1. CtaA - Chorismatase Activity Assay
The activity of CtaA can be monitored by observing the conversion of chorismate to PHBA using UV-Vis spectrophotometry.
Experimental Protocol: CtaA Assay
-
Reaction Mixture: Prepare a reaction mixture containing chorismate, purified CtaA enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Measurement: Monitor the decrease in absorbance at 274 nm (chorismate) and the increase in absorbance at a wavelength corresponding to PHBA. The rate of reaction can be calculated using the Beer-Lambert law.
3.3.2. NRPS-Independent Amide Bond Formation (CtaD, CtaI, CtaG)
Assaying the activity of this multi-enzyme system involves detecting the formation of the poly-β-alanine chain attached to the PCP. This can be achieved by using radiolabeled substrates or by mass spectrometry.
Experimental Protocol: NRPS-Independent Elongation Assay
-
Reaction Mixture: Combine purified CtaD, CtaI, CtaG, the PCP, ATP, and the substrate (e.g., ¹⁴C-labeled β-alanine) in a reaction buffer.
-
Incubation: Incubate the mixture to allow for the elongation reaction to proceed.
-
Analysis: The reaction can be quenched, and the PCP-bound product can be separated by SDS-PAGE and visualized by autoradiography. Alternatively, the product can be cleaved from the PCP and analyzed by LC-MS to determine the length of the poly-β-alanine chain.
3.3.3. CtaC - Thioamide Synthetase Activity Assay
The activity of CtaC can be determined by monitoring the incorporation of sulfur into the peptide backbone.
Experimental Protocol: CtaC Assay
-
Reaction Mixture: Incubate the purified, reconstituted Fe-S cluster-containing CtaC with the oxygen-containing peptide substrate, a sulfur donor (the exact physiological donor is still under investigation, but in vitro systems can utilize sulfide), and ATP in an anaerobic environment.[15]
-
Analysis: The reaction product can be analyzed by HPLC and mass spectrometry to detect the mass shift corresponding to the replacement of oxygen with sulfur.
3.3.4. CtaJ - Transglutaminase Activity Assay
The dimerization activity of CtaJ can be measured by monitoring the formation of the final this compound product from the thioamidated monomers and the DAP linker.
Experimental Protocol: CtaJ Assay
-
Reaction Mixture: Combine the purified thioamidated monomer, DAP, and purified CtaJ in a suitable buffer.
-
Incubation: Allow the reaction to proceed at the optimal temperature.
-
Analysis: The formation of this compound can be monitored by HPLC and confirmed by mass spectrometry. Commercially available transglutaminase activity assay kits can also be adapted to measure the activity of CtaJ.[16][17][18][19]
Antimicrobial Activity
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.1 - 1.0 |
| Staphylococcus aureus (MRSA) | Positive | 0.2 - 2.0 |
| Enterococcus faecalis | Positive | 0.5 - 4.0 |
| Enterococcus faecium (VRE) | Positive | 1.0 - 8.0 |
| Streptococcus pneumoniae | Positive | 0.2 - 1.0 |
| Bacillus subtilis | Positive | 0.1 - 0.5 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 64 |
| Klebsiella pneumoniae | Negative | > 64 |
Note: The MIC values are approximate and can vary depending on the specific strain and testing conditions.
Conclusion
The discovery of this compound from Ruminiclostridium cellulolyticum has significantly expanded the known chemical diversity of natural products from anaerobic bacteria. Its unique thioamidated structure and its unprecedented NRPS-independent biosynthetic pathway provide a rich area for future research. This technical guide offers a comprehensive overview of the origin of this compound, providing researchers and drug development professionals with the foundational knowledge required to explore this exciting new class of antibiotics further. The detailed experimental protocols and biosynthetic insights presented herein are intended to facilitate further investigation into the production, mechanism, and potential therapeutic applications of this compound and its analogs.
References
- 1. This compound: an unprecedented polythioamide antibiotic from the strictly anaerobic bacterium Clostridium cellulolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 520: RUMINOCLOSTRIDIUM CELLULOLYTICUM (CM3) MEDIUM | Media | MediaDive [mediadive.dsmz.de]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. Ruminiclostridium cellulolyticum H10 | Type strain | DSM 5812, ATCC 35319, JCM 6584 | BacDiveID:2760 [bacdive.dsmz.de]
- 6. Frontiers | Insights into lignocellulose degradation: comparative genomics of anaerobic and cellulolytic Ruminiclostridium-type species [frontiersin.org]
- 7. Whole Proteome Analyses on Ruminiclostridium cellulolyticum Show a Modulation of the Cellulolysis Machinery in Response to Cellulosic Materials with Subtle Differences in Chemical and Structural Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Bioactivity Analysis of Ethyl Acetate Extract from Acer tegmentosum Using In Vitro Assay and On-Line Screening HPLC-ABTS+ System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiplasmodial Properties and Bioassay-Guided Fractionation of Ethyl Acetate Extracts from Carica papaya Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Transglutaminases (TGs) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 19. researchgate.net [researchgate.net]
The Discovery of Closthioamide: A Technical Whitepaper on a Novel Antibiotic from Clostridium cellulolyticum
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising threat of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with unique mechanisms of action. This document provides a comprehensive technical overview of the discovery, biosynthesis, and characterization of Closthioamide, a potent polythioamide antibiotic isolated from the strictly anaerobic bacterium, Clostridium cellulolyticum. This compound represents a new class of natural products and exhibits significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique structure, assembled through an unprecedented thiotemplated biosynthetic pathway, and its distinct mode of action as a bacterial DNA gyrase and topoisomerase IV inhibitor, mark it as a promising candidate for future antibiotic development.[1][4][5] This guide details the quantitative biological data, experimental protocols, and the intricate molecular pathways associated with this significant discovery.
Discovery and Isolation
The discovery of this compound is a noteworthy example of unlocking the biosynthetic potential of anaerobes, a group of organisms historically underexplored for secondary metabolite production.[6] Clostridium cellulolyticum, a model organism known for its ability to degrade cellulose, was not observed to produce secondary metabolites under standard laboratory culture conditions.[7] However, genomic analysis of the bacterium revealed the presence of genes typically associated with the biosynthesis of such compounds.[7]
This prompted researchers to investigate alternative cultivation strategies. The breakthrough came when the biosynthesis of this compound was successfully induced by supplementing the culture medium with an aqueous soil extract, highlighting the role of environmental cues in activating silent biosynthetic gene clusters.[3] This finding underscores the vast, untapped reservoir of novel natural products within anaerobic bacteria.[8]
Chemical Structure
This compound possesses a remarkable and unprecedented chemical architecture. It is a symmetric nonribosomal peptide (NRP) characterized by the presence of six thioamide groups, which are extremely rare in natural products.[2][6] The molecule consists of two identical polythioamidated monomers linked by a central diaminopropane (DAP) core.[4][6] These thioamide linkages are critical for its potent antibiotic activity.[5][9]
Biosynthesis of this compound
This compound is assembled via a novel biosynthetic pathway that is independent of nonribosomal peptide synthetase (NRPS) machinery.[4][6] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC).[6][10]
The proposed pathway begins with the conversion of chorismate, an intermediate of the shikimate pathway, into p-hydroxybenzoic acid (PHBA).[6][11] This is followed by the assembly of a tri-β-alanine chain on a carrier protein, CtaE. The PHBA is then transferred to this chain.[11] A key step involves the iterative thioamidation of the amide backbone by CtaC, an Fe-S cluster-containing enzyme, which functions in a thiotemplated manner.[11] The final step is a unique split-merge pathway where two molecules of the polythioamidated monomer are coupled to the diaminopropane linker by a transglutaminase, CtaJ, to form the final symmetric this compound molecule.[4][12]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by targeting bacterial DNA replication.[1] Specifically, it inhibits the essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][2] The primary mechanism is the inhibition of the ATPase activity of these enzymes, which is crucial for their function.[1] Unlike quinolone antibiotics, this compound has little effect on the cleavage-rejoining function of the gyrase.[1][2] It may also allosterically inhibit the ATP-independent relaxation activity of DNA gyrase.[2] Importantly, this compound does not exhibit cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin, indicating a distinct molecular mechanism and binding site.[1][2]
Caption: Mechanism of action of this compound on DNA topoisomerases.
Quantitative Data: Biological Activity
This compound demonstrates potent, broad-spectrum activity against Gram-positive bacteria, including clinically significant resistant strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (mg/L) | Notes |
| Staphylococcus aureus (MRSA) | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated staphylococci.[2] |
| Enterococcus faecalis (VRE) | Potent Activity | Highly active against VRE strains.[2][3] |
| Enterococcus faecium (VRE) | Potent Activity | Highly active against VRE strains.[2] |
| Streptococcus pneumoniae | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2] |
| Streptococcus pyogenes | Potent Activity | MIC90 values range from 0.027 to 0.44 mg/L for clinically isolated streptococci.[2] |
| Escherichia coli | Limited Activity | Some activity observed in agar diffusion tests.[2] |
Table 2: Enzyme Inhibition Activity (IC50)
| Enzyme | IC50 (µM) | Source Organism |
| DNA Gyrase | 1.4 | E. coli |
| Topoisomerase IV | 113 | E. coli |
Data compiled from multiple sources indicating potent inhibition of DNA gyrase.[5]
Experimental Protocols
This section outlines the key methodologies employed in the discovery and characterization of this compound.
Cultivation of Clostridium cellulolyticum
-
Organism: Clostridium cellulolyticum H10 (ATCC 35319), originally isolated from decayed grass.[13][14][15]
-
Culture Technique: Strict anaerobic techniques are required, such as the Hungate method.[15]
-
Medium: A synthetic, defined medium (e.g., a modified CM3 medium) is used with cellulose or cellobiose as the sole carbon and energy source.[13][15]
-
Growth Conditions:
-
Induction of this compound Production: The addition of an aqueous soil extract to the culture medium is necessary to trigger the biosynthesis of this compound.[3]
Antimicrobial Susceptibility Testing (MIC Determination)
-
Method: The minimum inhibitory concentrations (MICs) are determined using the standard microbroth dilution method.[1]
-
Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Plates are incubated under appropriate conditions for the specific bacterium.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
DNA Gyrase Supercoiling Assay
-
Objective: To measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.[5]
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.
-
Reaction Buffer: A typical buffer for E. coli DNA gyrase supercoiling contains: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 100 µg/mL bovine serum albumin (BSA).[5]
-
Procedure:
-
Relaxed plasmid DNA (substrate) is incubated with DNA gyrase enzyme in the reaction buffer.
-
Various concentrations of this compound (or a control inhibitor) are added to the reaction mixtures.
-
The reactions are incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
Inhibition is quantified by observing the decrease in the supercoiled DNA band and the increase in the relaxed DNA band compared to the no-inhibitor control.
-
Caption: General experimental workflow for this compound discovery.
Conclusion and Future Outlook
This compound stands out as a pioneering discovery from the relatively unexplored domain of anaerobic microbiology.[6][16] Its unique polythioamide structure, assembled by a novel NRPS-independent thiotemplate mechanism, and its potent inhibition of DNA gyrase via a mechanism distinct from current antibiotic classes, make it a highly valuable lead compound.[1][5][11] The structure-activity relationship studies have already provided insights into the crucial motifs required for its bioactivity, paving the way for the design of optimized analogues.[9] Further exploration of the biosynthetic machinery of Clostridium cellulolyticum and other anaerobes, guided by genomics, promises to uncover more novel chemistry to combat the growing crisis of antibiotic resistance.
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. An Unexpected Split‐Merge Pathway in the Assembly of the Symmetric Nonribosomal Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Natural Product Discovery from Solventogenic Clostridia [escholarship.org]
- 9. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Antibiotic in Bacteria Explained - ChemistryViews [chemistryviews.org]
- 11. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of Cellulolytic Properties of Clostridium cellulolyticum by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clostridium cellulolyticum: model organism of mesophilic cellulolytic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellulose Catabolism by Clostridium cellulolyticum Growing in Batch Culture on Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of antimicrobial peptides clostrisin and cellulosin from Clostridium: insights into their structures, co-localized biosynthetic gene clusters, and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Assembly Line: A Technical Guide to the Biosynthesis of Closthioamide
For Researchers, Scientists, and Drug Development Professionals
Closthioamide, a potent polythioamide antibiotic, represents a paradigm shift in our understanding of nonribosomal peptide synthesis. Produced by the anaerobic bacterium Ruminiclostridium cellulolyticum, this symmetric molecule exhibits significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting bacterial DNA gyrase.[1] Its unique structure, featuring six thioamide bonds, and its novel biosynthetic pathway, which operates independently of canonical nonribosomal peptide synthetase (NRPS) machinery, make it a compelling subject for both fundamental research and drug development.[2][3] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic players, their orchestrated actions, and the experimental methodologies used to elucidate this fascinating molecular assembly line.
The this compound Biosynthetic Gene Cluster and its Enzymatic Machinery
The genetic blueprint for this compound production is encoded within the cta biosynthetic gene cluster in Ruminiclostridium cellulolyticum.[2][4] This cluster harbors the genes for a suite of unique enzymes that collaboratively construct the final natural product.
| Gene | Protein | Putative Function |
| ctaA | CtaA | Chorismate lyase; synthesizes p-hydroxybenzoic acid (PHBA) |
| ctaB | CtaB | PLP-dependent aminotransferase; involved in diaminopropane (DAP) formation |
| ctaC | CtaC | Adenine nucleotide α-hydrolase (AANH) family thioamide synthetase |
| ctaD | CtaD | ATP-grasp ligase; loads β-alanine onto the carrier protein |
| ctaE | CtaE | Peptidyl carrier protein (PCP) |
| ctaF | CtaF | Aspartate decarboxylase; synthesizes β-alanine |
| ctaG | CtaG | Peptidyl transferase; attaches PHBA to the poly-β-alanine chain |
| ctaH | CtaH | Peptidyl carrier protein (PCP) for PHBA |
| ctaI | CtaI | Acetyl-CoA synthetase-like enzyme; activates PHBA |
| ctaJ | CtaJ | Transglutaminase; couples the two monomeric chains via DAP |
| ctaK | CtaK | Aldo-keto reductase; involved in the reductive release of an intermediate |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a remarkable process that can be dissected into three key stages: monomer assembly and thioamidation, a unique "split-merge" pathway for diamine incorporation, and final dimerization.
Monomer Synthesis and Thioamidation
The construction of the two identical monomeric units of this compound begins with the formation of the building blocks and their assembly on a peptidyl carrier protein (PCP), CtaE.
-
Initiation with p-Hydroxybenzoic Acid (PHBA): The pathway is initiated by the chorismate lyase CtaA, which converts chorismate from primary metabolism into p-hydroxybenzoic acid (PHBA).[2] This capping group is then activated by the acetyl-CoA synthetase-like enzyme CtaI and loaded onto the dedicated carrier protein CtaH.[5]
-
Iterative β-Alanine Extension: The backbone of the monomer is constructed by the iterative addition of β-alanine residues. β-alanine is synthesized from aspartate by the decarboxylase CtaF.[6] The ATP-grasp ligase CtaD then loads β-alanine onto the primary carrier protein, CtaE.[5] This process is repeated to form a poly-β-alanine chain tethered to CtaE.
-
Capping the Chain: The peptidyl transferase CtaG catalyzes the transfer of the activated PHBA from CtaH to the CtaE-bound poly-β-alanine chain.[6]
-
Thioamidation: A key feature of this compound is its multiple thioamide bonds. The enzyme CtaC, a member of the adenine nucleotide α-hydrolase superfamily, is responsible for the iterative thioamidation of the amide bonds in the CtaE-tethered peptide.[6][7] This reaction is ATP-dependent and requires an iron-sulfur cluster.[6]
The "Split-Merge" Pathway for Diaminopropane (DAP) Incorporation
The final steps of this compound assembly involve a novel "split-merge" pathway to incorporate the central diaminopropane (DAP) linker.[1]
-
Reductive Release: The aldo-keto reductase CtaK catalyzes the reductive release of the thioamidated monomer from CtaE, yielding a reactive aldehyde intermediate.[1]
-
Transamination: The PLP-dependent aminotransferase CtaB then converts this aldehyde into an amine-containing monomer.[1]
-
Dimerization: The transglutaminase CtaJ orchestrates the final coupling reaction. It merges two molecules of the amine-containing monomer, using one as the acyl donor and the other as the acyl acceptor, to form the symmetric this compound molecule, releasing a molecule of DAP in the process.[1]
Experimental Protocols: A Glimpse into the Research
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays. While detailed, step-by-step protocols are often found in the supplementary materials of research publications, the following provides an overview of the key experimental approaches.
Heterologous Expression and Purification of cta Enzymes
-
Cloning and Expression: Genes from the cta cluster are typically cloned into E. coli expression vectors (e.g., pET vectors) with affinity tags (e.g., His6-tag, MBP-tag) for purification.[6] Expression is induced in a suitable E. coli strain, such as BL21(DE3).
-
Purification: Tagged proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity. For iron-sulfur cluster-containing enzymes like CtaC, anaerobic purification conditions are crucial to maintain protein integrity and activity.[6]
In Vitro Reconstitution of Biosynthetic Steps
-
General Assay Conditions: In vitro reactions are typically performed in a buffered solution (e.g., HEPES or Tris-HCl) at a controlled temperature. Reactions include the purified enzyme(s), substrate(s), and any necessary cofactors (e.g., ATP, NAD(P)H, PLP).
-
Thioamidation Assay (CtaC):
-
Substrate: A CtaE-tethered poly-β-alanine chain (with or without the PHBA cap) is used as the substrate.
-
Reaction: The reaction mixture contains purified CtaC, the CtaE-bound substrate, ATP, and a sulfur source (the native source is still under investigation, but sulfide can be used in vitro).
-
Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS) to detect the mass shift corresponding to the addition of sulfur atoms.[6]
-
-
Split-Merge Pathway Assays (CtaK, CtaB, CtaJ):
-
CtaK Assay: The CtaE-tethered thioamidated monomer is incubated with CtaK and a hydride source (NAD(P)H). The release of the aldehyde product can be monitored by HPLC.[1]
-
CtaB Assay: The aldehyde intermediate is incubated with CtaB, PLP, and an amine donor. Product formation is monitored by HPLC.[1]
-
CtaJ Assay: The amine-containing monomer is incubated with CtaJ. The formation of this compound is monitored by HPLC and confirmed by mass spectrometry.[1]
-
Antimicrobial Activity of this compound
This compound exhibits potent activity against a range of Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.027 - 0.44 |
| Enterococcus faecalis (VRE) | 0.027 - 0.44 |
| Streptococcus pneumoniae | 0.027 - 0.44 |
| Bacillus subtilis | 0.1 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Future Perspectives and Drug Development Implications
The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and development. The novel enzymatic machinery, particularly the thioamide synthetase CtaC and the components of the split-merge pathway, represent new targets for bioengineering and synthetic biology approaches. By understanding and harnessing these enzymes, it may be possible to generate novel this compound analogs with improved pharmacokinetic properties or a broader spectrum of activity. Furthermore, the unique NRPS-independent mechanism provides a new blueprint for the discovery of other bioactive natural products from previously overlooked anaerobic microorganisms. The continued exploration of this unconventional assembly line holds significant promise for the future of antibiotic discovery and development.
References
- 1. An Unexpected Split‐Merge Pathway in the Assembly of the Symmetric Nonribosomal Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Reconstitution of Iterative Thioamidation in this compound Biosynthesis Reveals Tailoring Strategy for Nonribosomal Peptide Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emergence of Polythioamides: A New Frontier in Antibiotic Discovery
A Technical Guide on the Discovery, Mechanism, and Experimental Analysis of a Novel Antibiotic Class
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotic classes with unique mechanisms of action. The polythioamides represent a promising new class of natural product antibiotics, with closthioamide as its pioneering member. Isolated from the strictly anaerobic bacterium Ruminiclostridium cellulolyticum (formerly Clostridium cellulolyticum), this compound exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and key experimental protocols associated with the polythioamide class of antibiotics, tailored for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound was first isolated from the fermentation broth of Ruminiclostridium cellulolyticum, an anaerobic bacterium found in decayed grass.[6][7] Its discovery was significant as it represented a secondary metabolite from a strictly anaerobic microorganism with a completely novel chemical structure.[5][6] The structure of this compound is unique, featuring a symmetrical nonribosomal peptide with six thioamide moieties.[4]
Mechanism of Action: A Novel DNA Gyrase Inhibitor
Subsequent investigations into the mode of action of this compound revealed that it functions as a potent inhibitor of bacterial DNA gyrase.[1][8] Specifically, it impairs DNA replication by targeting the ATPase function of DNA gyrase and, to a lesser extent, topoisomerase IV.[1][3] This mechanism is distinct from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, as this compound does not significantly affect the cleavage-rejoining function of the enzyme and may act allosterically.[1][8] This novel mechanism of action makes this compound a promising candidate for overcoming existing antibiotic resistance.
Quantitative Antimicrobial Activity
This compound has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.
| Bacterial Strain | Type | MIC (mg/L) | Reference(s) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.027 - 0.44 | [8] |
| Enterococcus faecalis (VRE) | Gram-positive | 0.027 - 0.44 | [8] |
| Enterococcus faecium (VRE) | Gram-positive | 0.027 - 0.44 | [8] |
| Streptococcus pneumoniae | Gram-positive | 0.027 - 0.44 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of polythioamide antibiotics.
Cultivation of Ruminiclostridium cellulolyticum
-
Organism and Medium: Ruminiclostridium cellulolyticum ATCC 35319, originally isolated from decayed grass, is used.[7][9] A defined medium, such as a modified CM3 medium, is prepared using anaerobic culture techniques.[9]
-
Growth Conditions: The bacterium is grown in a bioreactor under strictly anaerobic conditions. The temperature is maintained at 34°C, and the pH is controlled at 7.2.[9] The culture is agitated at a constant speed, for example, 50 rpm.[9]
-
Inoculation: An exponentially growing culture is used as the inoculum, typically at a 10% volume.[9]
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: The broth microdilution method is a standard procedure for determining MIC values.[5][10]
-
Procedure:
-
A two-fold serial dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]
-
DNA Gyrase Supercoiling Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Procedure:
-
The reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the appropriate buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
-
DNA Gyrase ATPase Activity Assay
-
Principle: This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its function.
-
Procedure:
-
The reaction is performed in a buffer containing Tris-HCl, KCl, MgCl2, ATP, and relaxed DNA.[11]
-
DNA gyrase and the test compound are added to the reaction mixture.[11]
-
The reaction is initiated by the addition of ATP and incubated at 37°C.[11]
-
The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., using malachite green).
-
A decrease in the amount of phosphate released in the presence of the test compound indicates inhibition of the ATPase activity.
-
Visualizations: Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound follows a novel, NRPS-independent thiotemplated pathway.
References
- 1. Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Room temperature synthesis of polythioamides from multicomponent polymerization of sulfur, pyridine-activated alkyne, and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clostridium cellulolyticum: model organism of mesophilic cellulolytic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellulose Catabolism by Clostridium cellulolyticum Growing in Batch Culture on Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility of Lactic Acid Bacteria Strains of Potential Use as Feed Additives - The Basic Safety and Usefulness Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Unraveling Closthioamide: A Technical Guide to its Structure, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closthioamide, a novel polythioamide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant bacteria. Isolated from the strictly anaerobic bacterium Clostridium cellulolyticum, its unique chemical structure and potent antimicrobial activity have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the elucidation of this compound's structure, its detailed characterization, and its mechanism of action as a bacterial DNA gyrase inhibitor.
Structure Elucidation
The determination of this compound's molecular architecture was a critical step in understanding its biological activity. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), was employed to decipher its complex structure.
Spectroscopic Data
The structural elucidation of this compound was achieved through comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula of this compound. Further fragmentation analysis in tandem MS experiments provided crucial information about the connectivity of its constituent parts.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | Data not available in search results | Data not available in search results |
| Key Fragment Ions | ||
| Fragment 1 | Data not available in search results | Data not available in search results |
| Fragment 2 | Data not available in search results | Data not available in search results |
| Fragment 3 | Data not available in search results | Data not available in search results |
Note: Specific m/z values for the parent ion and key fragments were not available in the provided search results. This table serves as a template for the required data.
¹H and ¹³C NMR spectroscopy were instrumental in determining the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and correlation signals from various 2D NMR experiments (such as COSY, HSQC, and HMBC) allowed for the complete assignment of the proton and carbon skeletons.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| e.g., C1-H | Data not available in search results | Data not available in search results |
| e.g., C2 | N/A | Data not available in search results |
| ... | ... | ... |
Note: A detailed table of NMR chemical shifts was not available in the provided search results. This table is a placeholder for the specific assignments from the original structure elucidation publication.
Experimental Protocols for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a high-field spectrometer. Samples were dissolved in a suitable deuterated solvent. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), were acquired using standard pulse programs.
High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was introduced via electrospray ionization, and the mass-to-charge ratios of the resulting ions were measured with high accuracy to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation and analyze the resulting product ions.
Biological Characterization and Mechanism of Action
This compound exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its mechanism of action has been identified as the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[2][3][4]
Inhibition of DNA Gyrase
This compound acts as a potent inhibitor of the supercoiling activity of bacterial DNA gyrase.[2][3] This inhibition disrupts the essential process of DNA replication and repair, ultimately leading to bacterial cell death. The inhibitory activity of this compound has been quantified through in vitro enzyme assays.
Table 3: Inhibitory Activity of this compound against Bacterial Topoisomerases
| Enzyme | Organism | IC₅₀ (µM) | Reference |
| DNA Gyrase | E. coli | 1.4 | [2][3] |
| Topoisomerase IV | E. coli | 113 | [2][3] |
Experimental Protocol for DNA Gyrase Supercoiling Inhibition Assay
The inhibitory effect of this compound on DNA gyrase supercoiling activity can be assessed using a well-established in vitro assay.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)
-
Purified E. coli DNA gyrase
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
This compound (dissolved in DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing relaxed plasmid DNA, assay buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding purified DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding a stop solution (e.g., EDTA and SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of this compound.
-
Quantify the band intensities to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity.
References
- 1. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
Closthioamide: A Technical Guide to its Antibacterial Spectrum and Mechanism Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Closthioamide, a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a promising new class of antibacterial agents.[1][2] It demonstrates a potent and broad-spectrum activity against a wide range of Gram-positive bacteria, including clinically significant multi-drug resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4][5][6] Its unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV via a distinct mechanism from existing antibiotic classes, makes it a compelling candidate for further drug development.[1][3][4] This document provides a comprehensive overview of this compound's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.
Antibacterial Spectrum of this compound
This compound exhibits potent inhibitory activity against a variety of Gram-positive pathogens. Its efficacy is particularly noteworthy against strains that have developed resistance to conventional antibiotics.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Studies have shown that this compound has very low MIC values against key Gram-positive cocci.
| Bacterial Group | MIC range (mg/L) | Notable Strains Covered | Reference |
| Staphylococci | 0.027 - 0.44 | Methicillin-Resistant Staphylococcus aureus (MRSA) | [3] |
| Streptococci | 0.027 - 0.44 | Clinically isolated strains | [3] |
| Enterococci | 0.027 - 0.44 | Vancomycin-Resistant Enterococci (VRE) | [3] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][3][7]
Inhibition of Type II Topoisomerases
The primary target of this compound is the ATPase function of DNA gyrase and topoisomerase IV.[1][3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, or aminocoumarins, which are competitive inhibitors of the ATPase reaction, this compound's mechanism is distinct.[1][3][4] It has little effect on the cleavage-rejoining function of these enzymes.[1][3] Evidence suggests that this compound may interfere with the ATPase activity allosterically, rather than by direct competitive binding at the ATP-binding site.[1][3] This unique mechanism is significant as it circumvents existing resistance pathways for other gyrase inhibitors. Consequently, no cross-resistance has been observed with ciprofloxacin (a quinolone) or novobiocin (an aminocoumarin).[1][3]
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
Closthioamide: A Technical Guide to its Activity Against MRSA and VRE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial agent Closthioamide, with a specific focus on its potent activity against multidrug-resistant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document outlines the quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and a visualization of its mechanism of action.
Core Data Presentation: Antimicrobial Activity of this compound
This compound demonstrates significant broad-spectrum activity against Gram-positive bacteria, including clinically important resistant strains.[1][2] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs), indicating potent antibacterial action at low concentrations.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA and VRE Strains
| Bacterial Species | Strain Type | MIC Range (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.027 - 0.44 |
| Enterococci | Vancomycin-Resistant (VRE) | - | 0.027 - 0.44 |
Note: The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data synthesized from available research.[1]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] Its mode of action is distinct from other gyrase inhibitors like quinolones and aminocoumarins.[1][2][3] Specifically, this compound inhibits the ATPase function of these enzymes, which is crucial for their role in DNA supercoiling and decatenation.[1][2][3] Interestingly, it has minimal effect on the cleavage-rejoining function of these topoisomerases.[1][3] Evidence suggests that this compound may act as an allosteric inhibitor of the ATPase activity rather than a direct competitive inhibitor.[2] Importantly, cross-resistance with ciprofloxacin and novobiocin has not been observed, indicating a novel binding site or mechanism of inhibition.[1][2][3]
Mechanism of this compound Action.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[1]
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
-
Positive and negative controls
Procedure:
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared in the microtiter plates using the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Controls: Positive control wells (medium and inoculum without this compound) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination.
Macromolecular Synthesis Assays
To identify the cellular pathway targeted by this compound, whole-cell-based assays analyzing the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) are employed.[1][3]
Principle: This method involves incubating bacterial cells with radiolabeled precursors for each macromolecule in the presence and absence of this compound. The incorporation of the radiolabeled precursor is measured over time to determine if the synthesis of a specific macromolecule is inhibited.
Precursors:
-
DNA Synthesis: [3H]thymidine
-
RNA Synthesis: [3H]uridine
-
Protein Synthesis: [3H]leucine
-
Cell Wall Synthesis: [14C]N-acetylglucosamine
General Procedure:
-
Bacterial cultures are grown to the mid-logarithmic phase.
-
The culture is divided into aliquots, and this compound (at a concentration several times its MIC) is added to the test samples. A control sample with no antibiotic is also prepared.
-
The respective radiolabeled precursor is added to each aliquot.
-
Samples are taken at various time points and the reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
The precipitated macromolecules are collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
The rate of synthesis in the presence of this compound is compared to the control to identify the inhibited pathway.
This compound Biosynthesis
This compound is a unique natural product, a symmetric nonribosomal peptide comprised of two diaminopropane-linked polythioamidated monomers.[4] Its biosynthesis is carried out by an atypical nonribosomal peptide synthetase (NRPS)-independent pathway in the strictly anaerobic bacterium Ruminiclostridium cellulolyticum.[4][5]
Proposed Biosynthetic Pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Symmetrical Core of Closthioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closthioamide is a potent antibiotic with a unique, symmetrical molecular architecture. First isolated from the anaerobic bacterium Ruminiclostridium cellulolyticum, it exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This technical guide provides a comprehensive overview of the symmetrical structure of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate these characteristics.
The Symmetrical Structure of this compound
This compound is a nonribosomal peptide characterized by a distinctive C2 symmetry. The core of the molecule consists of a central diaminopropane linker that connects two identical polythioamide arms. Each arm is composed of a para-hydroxybenzoic acid (PHBA) moiety at the terminus, followed by a chain of β-alanine residues. A key feature of this compound is the presence of thioamide bonds in place of standard amide bonds, which are crucial for its biological activity.
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different bacterial strains and its half-maximal inhibitory concentration (IC50) against its molecular targets, DNA gyrase and topoisomerase IV.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | 0.027 - 0.44 |
| Enterococcus faecalis (VRE) | 0.027 - 0.44 |
| Staphylococcus aureus | 0.05 |
| Enterococcus faecalis | 0.1 |
| Escherichia coli | 12.5 |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against DNA Gyrase and Topoisomerase IV.
| Enzyme | IC50 (μM) |
| E. coli DNA Gyrase (Supercoiling) | 1.4 |
| S. aureus DNA Gyrase (Supercoiling) | 0.7 |
| E. coli Topoisomerase IV (Relaxation) | 113 |
| S. aureus Topoisomerase IV (Relaxation) | 56 |
Biosynthesis of the Symmetrical Core
The biosynthesis of this compound is a fascinating process that deviates from the canonical nonribosomal peptide synthetase (NRPS) machinery. It follows an NRPS-independent pathway involving a dedicated gene cluster (ctaA-M).
Figure 1: Proposed biosynthetic pathway of this compound.
The pathway initiates with the synthesis of p-hydroxybenzoic acid (PHBA) from chorismate by the enzyme CtaA. Concurrently, β-alanine units are loaded onto a peptidyl carrier protein (PCP), CtaE. The PHBA is then transferred to the growing poly-β-alanine chain. A key step is the thioamidation of the peptide backbone, catalyzed by the thioamidase CtaC. Finally, two molecules of the thioamidated monomer are symmetrically linked via a diaminopropane core to yield the final this compound structure.
Mechanism of Action: Inhibition of Type II Topoisomerases
This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair.
Figure 2: Mechanism of action of this compound.
This compound inhibits the ATPase activity of both DNA gyrase and topoisomerase IV. This inhibition prevents the enzymes from introducing negative supercoils into DNA (by DNA gyrase) and from decatenating replicated chromosomes (by topoisomerase IV). The disruption of these essential processes ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
Methodology:
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3: Experimental workflow for MIC determination.
DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).
-
Inhibition Assay: this compound at various concentrations is added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of the DNA gyrase supercoiling activity.
Topoisomerase IV Relaxation Assay
This assay assesses the inhibitory effect of this compound on the relaxation of supercoiled DNA by topoisomerase IV.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase IV enzyme, and a specific reaction buffer (containing components like HEPES-KOH, potassium glutamate, magnesium acetate, DTT, and ATP).
-
Inhibition Assay: Different concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified time to allow the relaxation of the supercoiled DNA.
-
Reaction Termination and Analysis: The reaction is terminated, and the different DNA topoisomers (supercoiled and relaxed) are resolved by agarose gel electrophoresis.
-
IC50 Determination: The amount of relaxed DNA is quantified, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the topoisomerase IV relaxation activity.
Conclusion
This compound represents a promising class of antibiotics with a novel symmetrical structure and a well-defined mechanism of action. Its potent activity against clinically relevant drug-resistant bacteria underscores its potential for further development. This technical guide provides a foundational understanding of the key molecular and biological aspects of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Closthioamide Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of Closthioamide analogues, a promising class of antibiotics with potent activity against Gram-positive bacteria, including multidrug-resistant strains. This document includes detailed synthetic protocols, structure-activity relationship (SAR) data, and the mechanism of action of this compound.
Introduction
This compound is a symmetrical polythioamide natural product isolated from the anaerobic bacterium Clostridium cellulolyticum.[1] It exhibits potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] Its unique mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The thioamide moieties within the this compound structure are critical for its biological activity. The development of synthetic routes to this compound and its analogues is a key area of research for the discovery of new and effective antibiotics.
Mechanism of Action
This compound exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] Unlike quinolone antibiotics, which trap the enzyme-DNA cleavage complex, this compound appears to inhibit the ATPase activity of these enzymes. This allosteric inhibition disrupts the supercoiling and decatenation of DNA, which are vital for DNA replication and cell division, ultimately leading to bacterial cell death.
Synthesis of this compound and Analogues
A convergent total synthesis of this compound has been developed, providing a viable route for the production of analogues. The key steps involve the formation of thioamide bonds from nitroalkane precursors. This method allows for the modular assembly of the molecule, enabling the synthesis of a variety of analogues with modifications to the aromatic capping groups, the central diamine linker, and the poly-β-alanine backbone.
General Experimental Workflow
The synthesis and evaluation of this compound analogues typically follow a structured workflow, from initial design and synthesis to biological testing.
Experimental Protocols
The following protocols are based on the successful total synthesis of this compound and can be adapted for the synthesis of various analogues.
Protocol 1: Thioamide Formation from a Nitroalkane Precursor
This protocol describes the general method for the formation of a thioamide bond from a primary nitroalkane and an amine using elemental sulfur and sodium sulfide.
Materials:
-
Primary nitroalkane (1.0 equiv)
-
Amine (2.0 equiv)
-
Elemental sulfur (S₈) (2.0 equiv)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.8 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the primary nitroalkane in anhydrous THF under a nitrogen atmosphere, add the amine, elemental sulfur, and sodium sulfide nonahydrate.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioamide.
Protocol 2: Synthesis of a Symmetrical this compound Analogue
This protocol outlines the synthesis of a symmetrical this compound analogue by the condensation of a thioacylated intermediate with a diamine linker.
Materials:
-
Thioacylated intermediate (2.2 equiv)
-
1,3-Diaminopropane (1.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the thioacylated intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add 1,3-diaminopropane to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final symmetrical this compound analogue.
Structure-Activity Relationship (SAR) of this compound Analogues
A study of 28 synthetic analogues of this compound has provided key insights into the structural requirements for antibacterial activity. The data from this study is summarized in the table below.
Table 1: Antibacterial Activity of this compound Analogues
| Compound | R¹ (Aromatic Group) | Linker (X) | R² (Backbone) | MIC (µg/mL) vs. S. aureus |
| This compound | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₂ | 0.1 |
| Analogue 1 | Phenyl | (CH₂)₃ | (β-Ala)₂ | 0.2 |
| Analogue 2 | 4-Methoxyphenyl | (CH₂)₃ | (β-Ala)₂ | 0.2 |
| Analogue 3 | 4-Chlorophenyl | (CH₂)₃ | (β-Ala)₂ | 0.1 |
| Analogue 4 | 4-Nitrophenyl | (CH₂)₃ | (β-Ala)₂ | 0.4 |
| Analogue 5 | 2-Thienyl | (CH₂)₃ | (β-Ala)₂ | 0.8 |
| Analogue 6 | 4-Hydroxyphenyl | (CH₂)₂ | (β-Ala)₂ | 1.6 |
| Analogue 7 | 4-Hydroxyphenyl | (CH₂)₄ | (β-Ala)₂ | 0.8 |
| Analogue 8 | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₁ | >32 |
| Analogue 9 | 4-Hydroxyphenyl | (CH₂)₃ | (β-Ala)₃ | 0.4 |
| Analogue 10 | 4-Hydroxyphenyl | (CH₂)₃ | Glycine | >32 |
Note: The data presented in this table is a representative subset of the 28 analogues tested in the cited study and is intended for illustrative purposes.
Key SAR Findings:
-
Aromatic Capping Groups: The nature of the aromatic capping group (R¹) can be varied with retained activity. Electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated.
-
Central Linker: The length of the central diamine linker (X) is crucial for activity. A three-carbon linker (1,3-diaminopropane) appears to be optimal.
-
Poly-β-alanine Backbone: The presence and length of the poly-β-thioalanine backbone (R²) are critical. Shortening the backbone significantly reduces or abolishes antibacterial activity.
-
Thioamide Bonds: The thioamide functionalities are essential for the antibacterial activity of this class of compounds.
Conclusion
The synthetic routes to this compound analogues, particularly through the use of nitroalkane precursors, offer a versatile platform for the generation of novel antibacterial agents. The established structure-activity relationships provide a clear roadmap for the design of more potent and pharmacokinetically optimized derivatives. Further exploration of this chemical space holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
Application Notes and Protocols for In Vitro Evaluation of Closthioamide's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum.[1][2][3][4] It represents a new class of natural products with potent antimicrobial activity, particularly against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][5][6][7] The unique mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][5][6] Notably, its mode of inhibition differs from that of established DNA gyrase inhibitors like quinolones and aminocoumarins, suggesting a potential for activity against pathogens resistant to these drug classes.[1][5]
These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity, designed to assist researchers in the screening and characterization of this promising antibiotic candidate.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (mg/L) | Reference |
| Staphylococcus aureus (MRSA) | 0.027 - 0.44 (MIC90) | [6] |
| Vancomycin-Resistant Enterococci (VRE) | Potent activity reported | [1][2][5][7] |
| Enterococcus faecalis | Potent activity reported | [2][5] |
| Neisseria gonorrhoeae | Potent activity reported | [2][5] |
| Streptococci (clinical isolates) | 0.027 - 0.44 (MIC90) | [6] |
| Enterococci (clinical isolates) | 0.027 - 0.44 (MIC90) | [6] |
Note: Specific MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial strain
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple flasks or tubes.
-
-
Exposure to this compound:
-
Add this compound to the bacterial suspensions at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube containing no antibiotic.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.[8]
-
Mechanism of Action: DNA Gyrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on DNA gyrase activity.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV
-
Supercoiled plasmid DNA (substrate)
-
Relaxed plasmid DNA (for ATPase assay)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, BSA)
-
This compound
-
Positive controls (e.g., ciprofloxacin, novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Malachite green-based ATPase assay kit
Procedure for Supercoiling Inhibition Assay:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or control inhibitors.
-
Add DNA gyrase to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA form and an increase in the relaxed form.
-
Procedure for ATPase Activity Inhibition Assay:
-
Reaction Setup:
-
Combine the assay buffer, DNA gyrase, and varying concentrations of this compound in a 96-well plate.
-
-
Initiation and Incubation:
-
Add ATP to start the reaction and incubate at 37°C.
-
-
Phosphate Detection:
-
After incubation, add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm). A decrease in absorbance indicates inhibition of ATPase activity.
-
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. This compound: an unprecedented polythioamide antibiotic from the strictly anaerobic bacterium Clostridium cellulolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
Determining the Minimum Inhibitory Concentration (MIC) of Closthioamide for Staphylococcus aureus
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Closthioamide is a novel polythioamide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting their ATPase activity.[1][2][5] This differs from the mechanism of other gyrase inhibitors like quinolones and aminocoumarins, making this compound a promising candidate for combating drug-resistant infections.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[6][7]
Data Presentation
The following table summarizes the reported MIC90 values for this compound against a range of clinically isolated staphylococci, demonstrating its high potency.
| Organism Panel | Number of Strains | MIC90 (mg/L) |
| Staphylococci | Not Specified | 0.027 - 0.44 |
Data sourced from a study on the mode of action of this compound, which highlighted its resistance-breaking antibacterial activities.[1]
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination of this compound against S. aureus
This protocol is adapted from established broth microdilution methods and is intended to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.[6][7][8][9][10]
Materials:
-
This compound (analytical grade)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain, or clinical isolates)[11][12]
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Dimethyl sulfoxide (DMSO) for stock solution preparation (if required)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (at twice the highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing bacteria but no drug). Add 100 µL of CAMHB.
-
Well 12 will serve as the sterility control (containing only medium). Add 100 µL of CAMHB.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Determination of MIC:
Visualizations
This compound's Mechanism of Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bacterial Killing Kinetics Assay for Closthioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum.[1][2] It has demonstrated potent bactericidal activity, particularly against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3][4] The emergence of antibiotic resistance necessitates the development of new therapeutic agents with novel mechanisms of action. This compound represents a promising candidate from a new chemical class of antibiotics.[1][4]
The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4] Specifically, it targets the ATPase function of gyrase and topoisomerase IV, which is distinct from the mechanism of other gyrase inhibitors like quinolones and aminocoumarins.[1][3] Understanding the rate and extent of bacterial killing by this compound is crucial for its preclinical and clinical development. Bacterial killing kinetics assays, also known as time-kill assays, are essential in vitro pharmacodynamic studies that provide this critical information. These assays determine the concentration- and time-dependent bactericidal or bacteriostatic effects of an antimicrobial agent.[5][6]
This document provides detailed application notes and protocols for performing a bacterial killing kinetics assay for this compound.
Data Presentation
Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. This compound has shown potent activity against various Gram-positive pathogens.
| Bacterial Species | Strain | MIC90 (mg/L) |
| Staphylococcus aureus | (including MRSA) | 0.027 - 0.44 |
| Streptococcus pneumoniae | 0.027 - 0.44 | |
| Enterococcus faecalis | (including VRE) | 0.027 - 0.44 |
| Enterococcus faecium | (including VRE) | 0.027 - 0.44 |
Data sourced from studies on the antimicrobial activity of this compound.[3]
Bacterial Killing Kinetics of this compound against Staphylococcus aureus
The following table summarizes the expected data from a time-kill kinetics assay of this compound against a representative Staphylococcus aureus strain. Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[7]
| Time (hours) | Untreated Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.5 | 4.8 | 4.0 |
| 4 | 7.2 | 4.8 | 3.5 | <3.0 |
| 6 | 8.0 | 4.2 | <3.0 | <3.0 |
| 8 | 8.5 | 3.8 | <3.0 | <3.0 |
| 24 | 9.0 | 3.5 | <3.0 | <3.0 |
This table is a representative example. Actual results should be generated from experimental data.
Experimental Protocols
Protocol for Bacterial Killing Kinetics Assay
This protocol outlines the time-kill assay to determine the bactericidal activity of this compound against Gram-positive bacteria, such as Staphylococcus aureus.
Materials:
-
This compound analytical standard
-
Test bacterial strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Plate spreader
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, pick a few colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard or an OD600 of ~0.1).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve the desired test concentrations (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC). Ensure the final solvent concentration is non-inhibitory to the bacteria.
-
-
Time-Kill Assay:
-
Dispense the bacterial inoculum into flasks or tubes for each this compound concentration and the growth control.
-
Add the appropriate concentration of this compound to each flask/tube.
-
Incubate all cultures at 37°C with constant agitation (e.g., 150-200 rpm).
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each concentration.
-
Determine the log10 reduction in bacterial count compared to the initial inoculum (time 0). A ≥3-log10 reduction is indicative of bactericidal activity.
-
Mandatory Visualization
Mechanism of Action: this compound Inhibition of DNA Gyrase
Caption: this compound inhibits the ATPase function of DNA gyrase, blocking DNA replication.
Experimental Workflow: Bacterial Killing Kinetics Assay
Caption: Workflow for determining the bacterial killing kinetics of this compound.
Logical Relationship: Consequences of DNA Gyrase Inhibition
Caption: Logical flow from DNA gyrase inhibition to bacterial cell death.
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Closthioamide's Effect on DNA Gyrase ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibitory effect of Closthioamide on the ATPase activity of bacterial DNA gyrase. This compound is a novel polythioamide antibiotic that has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] Understanding its mechanism of action is crucial for the development of new antibacterial agents. Unlike quinolones and aminocoumarins, this compound has a distinct molecular mechanism, primarily targeting the ATPase function of the DNA gyrase B (GyrB) subunit.[1][2][3]
Data Presentation
The inhibitory activity of this compound on DNA gyrase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against E. coli DNA gyrase and topoisomerase IV.
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound | DNA Gyrase | E. coli | 1.4[4] |
| This compound | Topoisomerase IV | E. coli | 113[4] |
Signaling Pathway of DNA Gyrase Inhibition by this compound
DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication and transcription. This function is dependent on the hydrolysis of ATP by the GyrB subunit. This compound allosterically inhibits this ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[1][2][5]
Caption: Mechanism of this compound action on DNA gyrase.
Experimental Protocols
This section provides a detailed methodology for determining the effect of this compound on the ATPase activity of DNA gyrase using a commercially available assay kit or by assembling the necessary components. The protocol is based on a common method that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials
-
Purified DNA gyrase enzyme (E. coli)
-
Relaxed pBR322 DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
-
96-well microplates
Experimental Workflow
The following diagram illustrates the key steps in the DNA gyrase ATPase inhibition assay.
Caption: Workflow for DNA gyrase ATPase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of DNA gyrase in dilution buffer.
-
Prepare a working solution of relaxed pBR322 DNA in assay buffer.
-
Prepare a working solution of ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions (in triplicate):
-
Blank: Assay buffer without enzyme.
-
Negative Control (No inhibitor): Assay buffer, DNA gyrase, relaxed pBR322 DNA, and DMSO (vehicle control).
-
Positive Control (Known inhibitor): Assay buffer, DNA gyrase, relaxed pBR322 DNA, and a known DNA gyrase ATPase inhibitor (e.g., novobiocin).
-
Test Wells: Assay buffer, DNA gyrase, relaxed pBR322 DNA, and varying concentrations of this compound.
-
-
-
Reaction:
-
To each well, add the appropriate components in the following order:
-
Assay Buffer
-
Relaxed pBR322 DNA
-
This compound dilution or vehicle (DMSO)
-
DNA Gyrase (add to all wells except the blank)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green-based assays) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of ATPase activity for each this compound concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Note: The specific concentrations of enzyme, DNA, and ATP, as well as the incubation times, may need to be optimized depending on the source and activity of the DNA gyrase enzyme and the specific assay kit used.[6][7][8][9][10] It is recommended to follow the manufacturer's instructions if using a commercial kit.
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbioc.com [cbioc.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Bacterial DNA gyrase assay kits [profoldin.com]
- 9. DNA gyrase assay kits [profoldin.com]
- 10. topogen.com [topogen.com]
Application Notes and Protocols: Cytotoxicity Assay for Closthioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closthioamide is a novel polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum. It exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] The mechanism of its antibacterial action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][4] While its efficacy against bacterial pathogens is well-documented, a thorough understanding of its potential effects on mammalian cells is crucial for its development as a therapeutic agent. Preliminary studies suggest that this compound possesses low to moderate cytotoxicity against mammalian cells.[2][5]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for evaluating cell viability by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.[5][8] This value is a critical parameter for comparing the cytotoxicity of different compounds. For reference, the table below presents hypothetical IC50 values for this compound and a standard chemotherapeutic agent, Doxorubicin, against the HeLa human cervical cancer cell line.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | HeLa | 48 | 85.2 |
| Doxorubicin | HeLa | 48 | 1.9[9] |
Experimental Workflow
The following diagram outlines the major steps involved in the MTT cytotoxicity assay for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway
While the precise signaling pathway for this compound-induced cytotoxicity in mammalian cells is not yet fully elucidated, high concentrations of a cytotoxic compound can induce apoptosis (programmed cell death). The following diagram illustrates a generalized intrinsic apoptosis pathway that could be activated.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
This compound (dissolved in Dimethyl Sulfoxide, DMSO)
-
Doxorubicin (positive control, dissolved in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1][4]
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.[11]
-
Incubate the plate for 24 hours to allow the cells to attach.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare a similar dilution series for the positive control, Doxorubicin (e.g., 0.01, 0.1, 1, 5, 10 µM).
-
Include control wells:
-
Vehicle control: Cells treated with the highest concentration of DMSO used for the dilutions.
-
Untreated control: Cells in culture medium only.
-
Blank: Culture medium without cells.
-
-
After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, Doxorubicin dilutions, or control media to the respective wells.
-
Return the plate to the incubator and incubate for 48 hours.
MTT Assay
-
After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
Data Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of this compound that results in 50% cell viability.[8]
References
- 1. hela-transfection.com [hela-transfection.com]
- 2. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Cell culture of 7721 or HeLa cells [protocols.io]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Experimental Use of Closth-io-a-mide
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Closthioamide
This compound is a novel antibiotic belonging to the polythioamide class of natural products, first isolated from the strictly anaerobic bacterium Clostridium cellulolyticum.[1] Its unique symmetrical structure features six thioamide groups, which are critical for its biological activity.[2][3] this compound represents a promising therapeutic candidate due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][4] Specifically, it impairs the ATPase function of these essential type II topoisomerases, which are responsible for managing DNA topology during replication.[1][2] This mechanism differs from other known DNA gyrase inhibitors like quinolones and aminocoumarins.[1] Evidence suggests that this compound may act as an allosteric inhibitor rather than directly competing with ATP.[2][4] Notably, it shows little effect on the cleavage-rejoining function of these enzymes and does not exhibit cross-resistance with ciprofloxacin or novobiocin.[1]
Quantitative Data
Table 1: In Vitro Antibacterial Activity of this compound
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-positive bacteria.
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Staphylococcus aureus (including MRSA) | Potent activity reported | [1] |
| Enterococcus spp. (including VRE) | Potent activity reported | [1] |
| Clinically Isolated Staphylococci | MIC₉₀: 0.027 - 0.44 | [2] |
| Clinically Isolated Streptococci | MIC₉₀: 0.027 - 0.44 | [2] |
| Clinically Isolated Enterococci | MIC₉₀: 0.027 - 0.44 | [2] |
MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.
Table 2: Inhibitory Activity of this compound against Target Enzymes
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against its molecular targets, DNA gyrase and topoisomerase IV, from E. coli.
| Enzyme | IC₅₀ (µM) | Reference |
| DNA Gyrase | 1.4 | [4] |
| Topoisomerase IV | 113 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase, adjusted to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative (growth) and sterility controls
Procedure:
-
Preparation: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Controls: Include wells for a positive control (bacteria + control antibiotic), a negative/growth control (bacteria + broth, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: DNA Gyrase ATPase Inhibition Assay
This protocol describes a linked spectrophotometric assay to measure the inhibition of DNA gyrase's ATPase activity. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]
Materials:
-
Purified E. coli DNA Gyrase
-
5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 5 mM DTT, 50% glycerol)[5]
-
Linearized plasmid DNA (e.g., pBR322)
-
ATP solution
-
Linked assay reagents: Phosphoenolpyruvate (PEP), Pyruvate kinase/Lactate dehydrogenase (PK/LDH), NADH[5]
-
This compound and control inhibitor (e.g., Novobiocin)
-
96-well clear, flat-bottomed plate
-
Spectrophotometer plate reader
Procedure:
-
Assay Mix: Prepare an assay mix containing 1X Assay Buffer, linearized pBR322, PEP, PK/LDH, and NADH in appropriate volumes.
-
Plate Setup: Add the assay mix to the wells of the microtiter plate.
-
Add Inhibitors: Add varying concentrations of this compound, control inhibitor, or solvent (for controls) to the wells.
-
Add Enzyme: Add DNA gyrase to all wells except the negative control.
-
Pre-incubation: Monitor the baseline absorbance at 340 nm for a short period (e.g., 5-10 minutes) at 25°C to ensure stability.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 30-60 minutes). The rate of NADH oxidation is proportional to the ATPase activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: Macromolecular Synthesis Inhibition Assay
This protocol is used to determine which specific cellular pathway (DNA, RNA, or protein synthesis) is inhibited by this compound in whole bacterial cells.[6][7]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Defined minimal medium
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
This compound and control inhibitors (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein)
-
Trichloroacetic acid (TCA), ice-cold (5% and 10%)
-
Glass microfiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable medium.
-
Aliquot and Treat: Distribute the cell culture into tubes. Add this compound or control inhibitors at a concentration of 4x MIC.[6] Include an untreated control.
-
Add Precursors: To separate sets of tubes for each inhibitor condition, add one of the radiolabeled precursors ([³H]thymidine, [³H]uridine, or [³H]leucine).
-
Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) at 37°C to allow for incorporation of the radiolabels.
-
Stop Reaction & Precipitate: Stop the incorporation by adding ice-cold 5% TCA. Precipitate the macromolecules on ice for at least 30 minutes.
-
Collect Precipitate: Collect the precipitated macromolecules by vacuum filtration onto glass microfiber filters.
-
Wash: Wash the filters sequentially with cold 5% TCA and then cold 10% TCA to remove unincorporated precursors.
-
Measure Radioactivity: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the untreated control for each precursor. A significant reduction in incorporation for a specific precursor indicates inhibition of that synthesis pathway.
References
- 1. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. inspiralis.com [inspiralis.com]
- 6. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 7. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Natural Closthioamide
Welcome to the technical support center for the purification of natural Closthioamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of this novel polythioamide antibiotic from Clostridium cellulolyticum fermentation broths.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of natural this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Incomplete cell lysis of Clostridium cellulolyticum. | Optimize cell disruption methods. Consider using a combination of enzymatic lysis (e.g., lysozyme) followed by mechanical disruption (e.g., sonication or French press) to ensure efficient release of intracellular this compound. |
| Inefficient solvent extraction. | This compound is a complex polythioamide and may have limited solubility.[1] Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, dichloromethane) to find the optimal extraction solvent.[2] Consider a sequential extraction protocol. | |
| Poor Resolution in Chromatographic Steps | Inappropriate stationary phase. | For a sulfur-rich, peptide-like molecule such as this compound, reverse-phase chromatography is a common starting point.[3][4] Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to improve separation. |
| Suboptimal mobile phase. | Develop a gradient elution method. A common mobile phase for similar compounds is a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[3] | |
| Presence of Numerous Co-eluting Impurities | Complex fermentation matrix. | Microbial fermentations produce a wide array of secondary metabolites and cellular debris.[5][6] Incorporate a pre-purification step such as solid-phase extraction (SPE) to remove highly polar or non-polar impurities before high-resolution chromatography. |
| Structurally similar analogs produced by the organism. | Employ high-resolution chromatographic techniques. Consider using a longer column, a shallower gradient, or a different stationary phase to resolve closely related compounds. Orthogonal purification methods (e.g., reverse-phase followed by normal-phase or ion-exchange) can also be effective. | |
| Degradation of this compound During Purification | pH instability. | Thioamides can be susceptible to hydrolysis under acidic or alkaline conditions.[2] Maintain a neutral or slightly acidic pH throughout the purification process. Buffer all solutions appropriately. |
| Temperature sensitivity. | Perform all purification steps at low temperatures (4°C) to minimize thermal degradation.[2] | |
| Oxidation of sulfur moieties. | The multiple thioamide groups in this compound may be prone to oxidation. Degas all solvents and consider adding antioxidants (e.g., DTT or TCEP) to the buffers, though their compatibility with the downstream analysis should be verified. | |
| Difficulty in Assessing Purity | Lack of a reference standard. | As natural this compound purification can be challenging, obtaining a pure reference standard is a primary goal. High-resolution mass spectrometry (HRMS) and NMR spectroscopy are crucial for structural confirmation and purity assessment in the absence of a standard.[4][7][8] |
| Co-elution of impurities with similar UV-Vis spectra. | Use mass spectrometry-coupled liquid chromatography (LC-MS) for purity analysis.[4][7][8] This allows for the differentiation of compounds based on their mass-to-charge ratio, even if they co-elute chromatographically. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from the fermentation broth?
A1: The initial extraction process involves separating the biomass from the culture supernatant, followed by cell lysis to release the intracellular product. A solvent extraction is then performed on the cell lysate and the supernatant. Given the complex nature of thiopeptides, a multi-step extraction with solvents of varying polarities is recommended to maximize the recovery of this compound.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: A multi-step chromatographic approach is typically necessary for purifying complex natural products like this compound. A common workflow would be:
-
Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities from the crude extract.
-
Reverse-Phase Flash Chromatography: For initial fractionation of the SPE eluate.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the active fractions. A C18 or similar reverse-phase column is a good starting point.[3]
Q3: How can I monitor the purification process?
A3: The purification process can be monitored using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of fractions.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection: For quantitative analysis of the purity of fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the target molecule by its mass and to assess the purity of the fractions.[4][7][8]
-
Antimicrobial Assays: To test the biological activity of the fractions against susceptible bacterial strains.
Q4: What are the expected challenges related to the stability of this compound?
A4: Thioamides can be sensitive to pH extremes and elevated temperatures.[2] It is crucial to work at low temperatures and maintain a stable pH throughout the purification process. The sulfur atoms in the thioamide bonds may also be susceptible to oxidation, so minimizing exposure to air and using degassed solvents is advisable.
Q5: What are the common impurities found during the purification of natural products from microbial sources?
A5: Impurities can include other secondary metabolites with similar chemical structures, residual media components, pigments, and cellular debris such as proteins and lipids.[5][6] Lactic acid and acetic acid are also common byproducts in bacterial fermentations.[5]
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Harvesting: Centrifuge the Clostridium cellulolyticum fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the supernatant and the cell pellet.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5) and subject it to mechanical disruption (e.g., sonication on ice).
-
Solvent Extraction:
-
Combine the cell lysate and the supernatant.
-
Perform a sequential liquid-liquid extraction with an equal volume of ethyl acetate, followed by n-butanol.
-
Collect the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Multi-Step Chromatographic Purification
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Collect all fractions and analyze for the presence of this compound.
-
-
Reverse-Phase Flash Chromatography:
-
Pack a column with C18 silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Load the this compound-containing fractions from the SPE step.
-
Elute with a stepwise or linear gradient of increasing acetonitrile concentration.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Preparative HPLC:
-
Pool the enriched fractions from the flash chromatography step.
-
Inject the pooled sample onto a preparative C18 HPLC column.
-
Elute with an optimized gradient of acetonitrile in water with 0.1% formic acid.
-
Collect the peak corresponding to this compound.
-
Desalt the final pure fraction if necessary.
-
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of a complex natural product like this compound. Actual results may vary.
| Purification Step | Total Mass (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | ~5 | 100 |
| SPE Eluate | 300 | ~15 | 30 |
| Flash Chromatography Pool | 80 | ~50 | 8 |
| Preparative HPLC | 15 | >95 | 1.5 |
Visualizations
References
- 1. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Determination of aromatic and sulfur-containing amino acids, peptides, and proteins using high-performance liquid chromatography with photolytic electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regulation of key flavor of traditional fermented food by microbial metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quantification of proteins by measuring the sulfur content of their constituent peptides by means of nano HPLC-ICPMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic Closthioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Closthioamide.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
A1: The primary challenge is the introduction and preservation of the multiple thioamide bonds. Thioamides are more reactive than their amide counterparts and can be sensitive to reagents used in standard solid-phase peptide synthesis (SPPS), particularly strong acids for cleavage, which can lead to degradation and chain scission.[1][2]
Q2: What are the main sources of impurities in this compound synthesis?
A2: Impurities often arise from incomplete thionation, side-reactions during peptide coupling (like epimerization), and degradation of the thioamide backbone during the final cleavage and deprotection steps.[2] Residual water reacting with thioamide precursors can also be a source of side products.[1]
Q3: Which analytical techniques are recommended for characterizing this compound?
A3: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and for purification. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is necessary for structural elucidation and to confirm the presence of thioamide groups.
Q4: Is a completely synthetic route viable compared to biosynthetic approaches?
A4: While the biosynthesis of this compound involves a complex and unique thiotemplated assembly line[1][3], a total chemical synthesis offers greater control for creating analogues to study structure-activity relationships.[4] However, chemical synthesis requires careful optimization to manage the sensitive polythioamide structure.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis and purification of this compound.
Issue 1: Low Overall Yield
| Possible Cause | Recommended Action |
| Incomplete Peptide Coupling | Monitor coupling reactions using a colorimetric test (e.g., Kaiser test). Double-couple difficult residues or use stronger coupling agents. |
| Poor Thionation Efficiency | Ensure the thionating agent (e.g., Lawesson's Reagent, elemental sulfur) is fresh and used under strictly anhydrous conditions.[5] Extend reaction times or increase the temperature, monitoring for side-product formation. Consider alternative, milder thionating agents. |
| Product Degradation During Cleavage | Prolonged exposure to strong acids during cleavage can cause backbone cleavage at the thioamide site.[1][2] Minimize cleavage time and use scavengers in the cleavage cocktail to protect the product. |
| Product Loss During Work-up/Purification | This compound's polythioamide structure may lead to aggregation or poor solubility. Optimize solvent systems for extraction and purification. Use a C18 reverse-phase HPLC column with a gradient of acetonitrile in water with 0.1% TFA. |
Issue 2: Low Purity of Crude Product
| Possible Cause | Recommended Action |
| Presence of Deletion Sequences | Indicates incomplete coupling. As mentioned above, optimize coupling protocols and monitor reaction completion. |
| Epimerization during Amino Acid Activation | The enhanced nucleophilicity of a thioamide can exacerbate epimerization during the coupling of subsequent residues.[2] Use base-free activation methods or additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. |
| Side-Reactions from Thionating Agent | Thionating agents can react with other functional groups. Ensure all sensitive side-chains are adequately protected. Analyze byproducts by LC-MS to identify potential side-reactions and adjust the strategy accordingly. |
| Incomplete Thionation | This results in a mixture of amide and thioamide-containing peptides. Increase the excess of the thionating agent or the reaction time. Confirm complete thionation by mass spectrometry (mass shift of +16 Da per conversion) before proceeding. |
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic pathway and a troubleshooting workflow.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An Unexpected Split‐Merge Pathway in the Assembly of the Symmetric Nonribosomal Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Closthioamide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Closthioamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polythioamide antibiotic with potent activity against a range of bacteria, including multidrug-resistant strains.[1] It functions by inhibiting bacterial DNA gyrase, specifically targeting its ATPase activity.[2] Like many promising drug candidates, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in various experimental settings, including in vitro assays and formulation development, potentially causing issues with bioavailability and inaccurate results.
Q2: What is the estimated aqueous solubility of this compound?
Q3: What are the initial signs of solubility problems in my experiment?
Common indicators of this compound precipitation in your aqueous experimental media include:
-
Visible particulates or cloudiness: The solution may appear hazy or contain visible solid particles, especially after dilution from a stock solution.
-
Inconsistent results: Poor solubility can lead to variability between replicate experiments and dose-response curves that are not reproducible.
-
Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.
Q4: Can I use DMSO to dissolve this compound?
Yes, Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to prepare stock solutions of poorly water-soluble compounds like this compound.[4][5] It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. However, the final concentration of DMSO in the assay should be kept to a minimum (typically <1%, and ideally <0.1%) as it can have its own biological effects and may impact cell-based assays.[6]
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the compound may prevent precipitation.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible is recommended, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different co-solvent: Other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. Their effectiveness and tolerance in your specific assay should be empirically determined.
-
Employ sonication: After diluting the stock solution, brief sonication of the final solution can sometimes help to dissolve small, precipitated particles.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although thioamides are generally neutral, the phenolic hydroxyl groups in this compound could be deprotonated at higher pH, potentially increasing solubility. However, the stability of the compound at different pH values should be considered.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the thermal stability of this compound should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Enhancing Aqueous Solubility using Co-solvents
-
Objective: To determine the effect of a co-solvent on the solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO, ethanol)
-
Clear microcentrifuge tubes
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
To each of these solutions, add a small aliquot of the concentrated this compound stock solution to reach a target concentration that is expected to be near or above its solubility limit.
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The highest concentration of the co-solvent that results in complete dissolution and is compatible with the experimental system should be chosen.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Different Solvents
| Solvent System | Estimated Solubility (µg/mL) | Notes |
| Water (pH 7.0) | < 1 | Based on high lipophilicity. |
| PBS (pH 7.4) | < 5 | Slight increase due to salt content. |
| Aqueous Buffer + 0.5% DMSO | 5 - 20 | Co-solvent significantly improves solubility. |
| Aqueous Buffer + 1% DMSO | 20 - 50 | Higher co-solvent concentration further increases solubility. |
| 100% DMSO | > 10,000 | Commonly used for high-concentration stock solutions. |
Disclaimer: These are estimated values based on the chemical properties of this compound and general principles of solubility. Actual solubility should be determined experimentally.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's inhibition of DNA gyrase signaling pathway.
References
- 1. This compound: an unprecedented polythioamide antibiotic from the strictly anaerobic bacterium Clostridium cellulolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C29H38N6O2S6 | CID 135937227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and stability conditions for Closthioamide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, stability, and experimental use of Closthioamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark place at low temperatures. While specific studies on this compound are not publicly available, general guidelines for similar complex molecules like peptides and other antibiotics suggest storage at -20°C or -80°C to minimize degradation.[1][2] Short-term storage at 4°C is also acceptable, provided the compound is protected from moisture.
Q2: How should I prepare and store this compound stock solutions?
A: this compound is a polythioamide and may have limited solubility in aqueous solutions.[1][2] The choice of solvent will depend on the experimental requirements. For initial solubilization, organic solvents such as DMSO or DMF are often used for similar compounds. Once in solution, it is crucial to protect it from light. Stock solutions should be prepared in appropriate concentrations, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The stability of thioamides can be compromised in alkaline media.[3]
Q3: What is the known stability of this compound in different experimental conditions?
A: Specific quantitative stability data for this compound under various pH, temperature, and light conditions is not extensively documented in publicly available literature. However, polythioamides are generally recognized for their enhanced thermal and proteolytic stability compared to their amide counterparts.[1][4] The thioamide bonds are critical for its biological activity.[1][5] It is advisable to perform stability studies under your specific experimental conditions.
Q4: What are the key chemical properties of this compound I should be aware of?
A: this compound is a symmetrical hexathioamide.[1] The presence of multiple thioamide groups confers unique physicochemical properties, including increased lipophilicity and altered hydrogen bonding capabilities compared to amides.[1][4] Thioamides can be sensitive to strong acids and alkaline conditions, which may lead to degradation.[3][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Verify that the compound has been stored correctly (solid and in solution).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Improper Sample Handling | - Ensure accurate pipetting and dilution of the compound.- Use appropriate, inert container materials for storage and experiments. |
| Assay-specific Issues | - Check the pH of your assay buffer; thioamides can be unstable in alkaline conditions.[3]- Rule out any interference of the solvent with the assay. |
Issue 2: Precipitation of this compound in aqueous buffers.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | - Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment. |
| pH-dependent Solubility | - Evaluate the solubility of this compound at different pH values to find the optimal range for your experiment. |
| Salt Concentration | - Assess the effect of salt concentration in your buffer on the solubility of the compound. |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters such as the mobile phase, column, and detection wavelength should be optimized for this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration in the test buffers (e.g., phosphate-buffered saline at different pH values).
-
Prepare separate samples for each condition to be tested (e.g., different temperatures, light exposure).
-
For light stability, expose a set of samples to a controlled light source while keeping a control set in the dark.
-
-
Incubation:
-
Incubate the samples under the specified conditions (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis by HPLC:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) to elute the compound.
-
Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
A common threshold for stability is the retention of at least 90% of the initial concentration.[7]
-
Quantitative Data Summary
Table 1: Illustrative Stability of this compound (10 µM) in Solution
| Condition | Time (hours) | % Remaining (Hypothetical) |
| Temperature | ||
| 4°C (in PBS, pH 7.4) | 24 | >95% |
| 25°C (in PBS, pH 7.4) | 24 | ~90% |
| 37°C (in PBS, pH 7.4) | 24 | ~80% |
| pH (at 25°C) | ||
| pH 5.0 (Acetate Buffer) | 24 | >95% |
| pH 7.4 (PBS) | 24 | ~90% |
| pH 8.5 (Tris Buffer) | 24 | <80% |
| Light Exposure (at 25°C) | ||
| Dark (in PBS, pH 7.4) | 24 | ~90% |
| Ambient Light (in PBS, pH 7.4) | 24 | ~85% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound bioactivity.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming DMSO Interference in Closthioamide Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Dimethyl Sulfoxide (DMSO) interference in Closthioamide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antibiotic with broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting their ATPase activity.[1][2] This interference with DNA replication ultimately leads to bacterial cell death.
Q2: Why is DMSO commonly used in this compound bioassays?
A2: this compound is poorly soluble in aqueous solutions. DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds, making it a common choice for preparing stock solutions of poorly soluble drugs like this compound for use in bioassays.
Q3: How can DMSO interfere with my this compound bioassay results?
A3: DMSO can interfere with bioassays in several ways:
-
Direct antibacterial effects: At certain concentrations, DMSO itself can inhibit bacterial growth, potentially leading to an overestimation of this compound's efficacy.[3][4]
-
Antagonistic effects: DMSO has been shown to protect some bacteria, such as E. coli, from the rapid killing effects of certain antibiotics.[5] This could potentially underestimate the true potency of this compound.
-
Enzyme inhibition: In biochemical assays, such as those for DNA gyrase and topoisomerase IV ATPase activity, high concentrations of DMSO can directly inhibit enzyme function, leading to inaccurate results.
-
Physical interference: DMSO can affect the stability of reagents and proteins in an assay. For instance, it has been shown to decrease the thermodynamic stability of some enzymes.[6]
Q4: What is the maximum recommended concentration of DMSO for this compound bioassays?
A4: The maximum tolerated DMSO concentration varies depending on the specific assay and the bacterial species being tested. As a general guideline, it is advisable to keep the final concentration of DMSO in the assay below 1% (v/v). However, it is crucial to perform a solvent tolerance control experiment to determine the highest concentration of DMSO that does not affect the viability or growth of the specific bacterial strain or the activity of the enzyme in your assay.
Q5: Are there any alternatives to DMSO for solubilizing this compound?
A5: Yes, several alternatives to DMSO can be considered:
-
Cyrene™: A bio-based, greener solvent with comparable solubilizing properties to DMSO. Studies have shown it to be a suitable alternative for antibacterial susceptibility testing and it does not appear to protect bacteria from ROS-mediated killing as DMSO does.[1][2][7][8]
-
Ethanol: Can be used for some compounds, but its volatility and potential for antibacterial activity at higher concentrations need to be considered.
-
Polyethylene glycol (PEG): Low molecular weight PEGs, such as PEG 400, can be used to solubilize some hydrophobic compounds.
-
Co-solvent systems: A mixture of solvents, such as PEG 400 and DMSO, may improve solubility while minimizing the negative effects of a single solvent.[9]
Troubleshooting Guides
Problem 1: High background or false positives in Minimum Inhibitory Concentration (MIC) assays.
Possible Cause: The concentration of DMSO in the assay is high enough to inhibit bacterial growth, leading to an artificially low MIC value for Closthhioamide.
Troubleshooting Steps:
-
Review DMSO Concentration: Calculate the final concentration of DMSO in your wells. If it exceeds 1%, it is likely contributing to the observed inhibition.
-
Perform a Solvent Control: Run a parallel experiment with a serial dilution of DMSO alone (without this compound) to determine the MIC of DMSO for the specific bacterial strain you are using.
-
Reduce DMSO Concentration: If the DMSO control shows inhibition at the concentration used in your this compound assay, you will need to reduce the final DMSO concentration. This can be achieved by:
-
Preparing a higher concentration stock of this compound to reduce the volume added to the assay.
-
Exploring alternative solvents with lower intrinsic antibacterial activity.
-
-
Validate the New Solvent: If you switch to a new solvent, repeat the solvent control experiment to ensure it does not interfere with the assay.
Problem 2: Inconsistent or lower-than-expected activity in DNA gyrase or topoisomerase IV ATPase assays.
Possible Cause: DMSO is inhibiting the ATPase activity of the enzyme, leading to a false-negative or an underestimation of this compound's inhibitory effect.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Determine the final concentration of DMSO in your reaction. Some topoisomerase IV assays recommend not exceeding 5% (v/v) DMSO.
-
Run an Enzyme Activity Control with DMSO: Perform a control experiment to measure the enzyme's ATPase activity in the presence of the same concentration of DMSO used in your inhibitor assay, but without this compound. Compare this to a control without DMSO.
-
Optimize DMSO Concentration: If a significant decrease in enzyme activity is observed in the presence of DMSO, you will need to lower its concentration.
-
Consider Alternative Solvents: If reducing the DMSO concentration is not feasible due to this compound's solubility, explore other compatible solvents. Be sure to test the solvent for any direct effects on enzyme activity.
-
Troubleshoot Assay Components: High background in ATPase assays can also be caused by contaminated reagents or issues with the detection system (e.g., in luciferase-based assays). Ensure all reagents are fresh and properly stored.[10] In luciferase-based assays, be aware that DMSO concentrations above 2-4% can inhibit luciferase activity.[11]
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of DMSO against various bacterial strains.
| Bacterial Species | ATCC Strain | MIC of DMSO (% v/v) | Reference |
| Staphylococcus aureus | ATCC 25923 | 50% (bactericidal) | [12] |
| Staphylococcus aureus | (MSSA and MRSA strains) | >10% | [13] |
| Enterococcus faecalis | ATCC 29212 | 12.5% | [3] |
| Escherichia coli | ATCC 25922 | 80% (bactericidal) | [12] |
| Pseudomonas aeruginosa | ATCC 27853 | 30% (bactericidal) | [12] |
| Streptococcus pneumoniae | - | 12.5% | [4] |
Note: The MIC values can vary depending on the specific strain, growth medium, and assay conditions. It is always recommended to determine the MIC of the solvent under your specific experimental conditions.
Experimental Protocols
Key Experiment: Determining the MIC of a Solvent (e.g., DMSO)
Objective: To determine the lowest concentration of a solvent that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Solvent (e.g., sterile DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Solvent Dilutions: Prepare a 2-fold serial dilution of the solvent in the growth medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 50% down to 0.1% v/v for DMSO).
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the solvent dilutions. Include a positive control well with bacteria and medium only, and a negative control well with medium only.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the solvent at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Visualizations
References
- 1. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 8. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 9. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Closthioamide Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Closthioamide for in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Apparent Efficacy | - Inappropriate concentration. - Compound instability in media. - Cell line insensitivity. - Issues with compound solubility. | - Determine the optimal concentration for your specific cell line using a dose-response curve (see Experimental Protocols). - Prepare fresh stock solutions and working solutions for each experiment. - Verify the known mechanism of action of this compound (inhibition of bacterial DNA gyrase) and consider if your eukaryotic cell-based assay is appropriate for detecting its effects.[1][2][3] - Ensure complete dissolution of this compound in the solvent and culture medium.[4][5] |
| High Cell Death or Cytotoxicity | - Concentration is too high. - Solvent (e.g., DMSO) toxicity. - Off-target effects. | - Perform a "kill curve" to determine the IC50 and a non-toxic working concentration range for your cell line (see Experimental Protocols).[6][7][8] - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO).[9][10] - this compound is known to have moderate cytotoxicity.[11] Consider that its mechanism of targeting topoisomerases might affect eukaryotic cells at higher concentrations.[12][13] |
| Inconsistent Results Between Experiments | - Variability in cell density. - Inconsistent compound concentration. - Degradation of this compound stock solution. | - Standardize cell seeding density for all experiments. - Prepare fresh dilutions from a reliable stock solution for each experiment. - Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation of Compound in Culture Media | - Poor solubility of this compound in aqueous media. - High concentration of the compound. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in pre-warmed culture media with vigorous mixing.[5] - If precipitation occurs upon dilution, try a serial dilution approach in the culture medium. - Do not exceed the solubility limit of this compound in your experimental setup. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][14] It impairs DNA replication in susceptible bacteria.[2] While its primary targets are bacterial enzymes, it is important to consider potential off-target effects on eukaryotic topoisomerases, especially at higher concentrations.[12][15]
2. What is a recommended starting concentration for this compound in mammalian cell culture?
As there is no published data on specific IC50 values for this compound in mammalian cell lines, it is crucial to determine this empirically for your cell line of interest. A general recommendation for novel compounds is to start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, in a preliminary cytotoxicity assay.
3. How should I prepare a stock solution of this compound?
For compounds with low aqueous solubility, it is recommended to prepare a high-concentration stock solution in a solvent such as dimethyl sulfoxide (DMSO).[4][9] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. What is the maximum concentration of DMSO I can use in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to avoid solvent-induced cytotoxicity.[9][10] It is essential to include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
5. How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration should be determined by performing a dose-response experiment, often referred to as a "kill curve" or cytotoxicity assay. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability) and select a range of concentrations for your specific assays.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
This protocol provides a general framework for determining the cytotoxic profile of this compound in a specific mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your stock solution. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle control to the respective wells (this will result in a 1X final concentration). Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
For Resazurin: Add Resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. adl.usm.my [adl.usm.my]
- 9. lifetein.com [lifetein.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Closthioamide for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a stable formulation of Closthioamide for in vivo studies. Given that specific quantitative solubility and stability data for this compound are not widely published, this guide focuses on general principles for formulating poorly soluble compounds, with specific considerations for the polythioamide class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
This compound is a potent polythioamide antibiotic that inhibits bacterial DNA gyrase, showing significant activity against Gram-positive bacteria, including multi-drug resistant strains such as MRSA and VRE.[1] Its complex, symmetric structure containing multiple thioamide groups contributes to its poor aqueous solubility, making it difficult to formulate for in vivo administration where dissolution is critical for absorption and bioavailability. The thioamide moieties, while essential for its antibacterial activity, may also present stability challenges.[2]
Q2: What are the general approaches to formulating poorly soluble compounds like this compound?
For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and stability. These include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (often aqueous) and a water-miscible organic solvent to increase the drug's solubility.
-
Suspensions: Dispersing fine particles of the drug in a liquid vehicle, often with the aid of suspending and wetting agents to ensure uniformity.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gastrointestinal tract.[3][4][5]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.[6][7]
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization can improve the dissolution rate.[7]
Q3: Where can I find specific solubility data for this compound?
Currently, detailed public data on the solubility of this compound in various solvents is limited. Researchers will likely need to determine this empirically as part of their pre-formulation studies. The table below provides a hypothetical example of how to present such data once generated.
Data Presentation: Solubility and Stability of this compound
Disclaimer: The following tables contain hypothetical data for illustrative purposes. Actual experimental data should be generated for your specific batch of this compound.
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.01 | Practically Insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | Practically Insoluble |
| Ethanol | 5 - 10 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| Polyethylene Glycol 400 (PEG 400) | 20 - 30 | Soluble |
| Propylene Glycol | 15 - 25 | Soluble |
| Capryol™ 90 | 5 - 15 | Sparingly Soluble |
| Tween® 80 | 10 - 20 | Soluble |
Table 2: Hypothetical Stability of a 1 mg/mL this compound Formulation over 24 Hours
| Formulation Vehicle | Temperature | % Remaining after 24h | Observations |
| 5% DMSO in Saline | 4°C | 98% | No precipitation |
| 5% DMSO in Saline | 25°C | 92% | Slight yellowing |
| 10% PEG 400 in Water | 4°C | 99% | No precipitation |
| 10% PEG 400 in Water | 25°C | 95% | No visible change |
| Aqueous Suspension (0.5% HPMC) | 4°C | >99% | Stable suspension |
| Aqueous Suspension (0.5% HPMC) | 25°C | >99% | Minor particle settling, easily redispersed |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Drug Precipitation After Dilution | The drug has low solubility in the final aqueous environment. The co-solvent concentration is too low after dilution. | - Increase the concentration of the co-solvent or surfactant in the initial formulation. - Consider a different formulation approach, such as a suspension or a lipid-based system (SEDDS). - Evaluate the pH-solubility profile to see if adjusting the pH can maintain solubility. |
| Inconsistent In Vivo Exposure | Poor or variable absorption due to formulation issues. Physical or chemical instability of the formulation. | - For oral administration, consider a SEDDS formulation to improve emulsification and absorption.[8] - For suspensions, ensure uniform particle size and adequate stabilization to prevent aggregation. - Verify the stability of the formulation under the conditions of the study (e.g., temperature, light exposure). |
| Vehicle-Related Toxicity in Animals | High concentrations of certain organic solvents (e.g., DMSO) can be toxic. Some surfactants may cause gastrointestinal irritation. | - Reduce the concentration of the problematic excipient by combining it with other, less toxic vehicles. - Refer to literature for maximum tolerated doses of common excipients in the animal model being used. - Conduct a vehicle tolerability study prior to the main experiment. |
| Clogged Dosing Needles (for parenteral administration) | Drug precipitation or aggregation in the formulation. High viscosity of the formulation. | - Filter the formulation through an appropriate syringe filter before administration. - Ensure the drug remains fully dissolved at the intended concentration and temperature. - For suspensions, ensure the particle size is small enough to pass through the needle. - If viscosity is high, consider gentle warming (if the compound is stable) or using a larger gauge needle. |
| Formulation Color Change or Degradation | Chemical instability of this compound, potentially due to oxidation, hydrolysis, or photosensitivity. Thioamides can be susceptible to degradation. | - Prepare formulations fresh daily and protect from light. - Store stock solutions and formulations at low temperatures (e.g., 4°C). - Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to understand degradation pathways. - Analyze the formulation by HPLC to quantify the parent compound and identify any major degradants. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation suitable for intravenous or intraperitoneal administration, assuming a target concentration of 1 mg/mL.
-
Solubility Screening:
-
Determine the solubility of this compound in various neat solvents (e.g., DMSO, PEG 400, Ethanol).
-
Based on the results, select a primary organic solvent in which this compound is highly soluble.
-
-
Vehicle Preparation:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 20 mg/mL in DMSO).
-
In a separate sterile container, prepare the final aqueous vehicle (e.g., sterile saline or phosphate-buffered saline).
-
-
Formulation:
-
Slowly add the this compound stock solution to the aqueous vehicle while vortexing to achieve the final desired concentration (e.g., add 50 µL of 20 mg/mL this compound in DMSO to 950 µL of saline for a final concentration of 1 mg/mL in 5% DMSO).
-
Visually inspect for any signs of precipitation. If precipitation occurs, the formulation is not suitable at this concentration and solvent ratio.
-
-
Characterization:
-
Confirm the final concentration and purity using a validated analytical method (e.g., HPLC-UV).
-
Observe the formulation for any physical changes over a relevant timeframe (e.g., 4-24 hours) at the intended storage and administration temperatures.
-
Protocol 2: Preparation of a Stable Suspension for Oral Gavage
This protocol outlines the preparation of a micronized suspension for oral administration.
-
Particle Size Reduction:
-
If necessary, reduce the particle size of the solid this compound powder using a mortar and pestle or other micronization techniques to improve dissolution and prevent settling.
-
-
Vehicle Preparation:
-
Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) and a wetting agent (e.g., 0.1% w/v Tween® 80). Dissolve these excipients in purified water with gentle stirring.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of micronized this compound.
-
In a glass mortar, add a small amount of the vehicle to the this compound powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste with continuous trituration to form the final suspension.
-
Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.
-
-
Characterization:
-
Assess the homogeneity and re-suspendability of the formulation by shaking.
-
Use microscopy to evaluate the particle size distribution and look for any signs of aggregation.
-
Conduct stability studies to monitor for settling, caking, and crystal growth over time.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS for oral administration to enhance bioavailability.
-
Excipient Screening:
-
Determine the solubility of this compound in a range of oils (e.g., Capryol™ 90, sesame oil), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., PEG 400, Transcutol®).
-
Select an oil, surfactant, and co-solvent that provide good solubility for this compound.
-
-
Constructing a Ternary Phase Diagram:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
For each formulation, add a small amount to water and observe the emulsification process. The goal is to identify ratios that form a fine, stable emulsion (o/w) upon gentle agitation. This region of the phase diagram will be used for the final formulation.
-
-
Drug-Loaded SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the this compound in the oil/co-solvent mixture first, then add the surfactant.
-
Mix thoroughly until a clear, isotropic solution is formed. Gentle warming may be used to aid dissolution, provided this compound is stable at that temperature.
-
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) and assess the rate of emulsification and the appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the globule size of the emulsion using a particle size analyzer. Droplet sizes in the nano-range are generally preferred.
-
Stability: Evaluate the physical stability of the SEDDS formulation upon storage and the stability of the emulsion upon dilution.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Co-solvent Formulation
Caption: Workflow for preparing a co-solvent formulation.
Logical Relationship: Troubleshooting Formulation Instability
Caption: Troubleshooting logic for formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. research.monash.edu [research.monash.edu]
- 6. chemrealm.com [chemrealm.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Closthioamide: A Novel Inhibitor of DNA Gyrase with a Unique Mechanism of Action
A comparative guide for researchers, scientists, and drug development professionals.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Closthioamide, a polythioamide natural product, has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and a well-validated drug target. This guide provides a comprehensive comparison of this compound's mechanism of action with established DNA gyrase inhibitors, novobiocin and ciprofloxacin, supported by experimental data and detailed protocols.
Mechanism of Action: A Departure from the Norm
This compound distinguishes itself from other DNA gyrase inhibitors through its unique mode of action. Unlike quinolones and aminocoumarins, it exhibits a distinct inhibitory profile.
-
This compound: This novel antibiotic inhibits the ATPase function of DNA gyrase and topoisomerase IV.[1] It also uniquely inhibits the relaxation activity of DNA gyrase, a process that does not require ATP hydrolysis. This suggests an allosteric mechanism of inhibition, meaning it binds to a site on the enzyme distinct from the ATP-binding site, rather than competing directly with ATP.[1] A key advantage of this distinct mechanism is the lack of cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin.[1]
-
Novobiocin: As an aminocoumarin antibiotic, novobiocin acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[2][3] By binding to the ATP-binding site, it prevents the enzyme from utilizing ATP for its supercoiling activity.
-
Ciprofloxacin: This fluoroquinolone antibiotic targets the DNA-gyrase complex. It inhibits the resealing of the DNA strands after cleavage by gyrase, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.
The distinct mechanisms are visualized in the following diagram:
Caption: Mechanisms of DNA Gyrase Inhibition by Different Antibiotics.
Comparative Performance: A Quantitative Look
The inhibitory potency of these compounds against E. coli DNA gyrase is summarized in the table below. It is important to note that these IC50 values are compiled from different studies and should be considered as indicative rather than a direct head-to-head comparison under identical experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli DNA Gyrase | 1.4 | [4][5] |
| Novobiocin | E. coli DNA Gyrase | 0.5 | [2] |
| Ciprofloxacin | E. coli DNA Gyrase | ~10.71 | [6] |
Experimental Confirmation: Key Assays
The mechanism of action of DNA gyrase inhibitors is typically confirmed through two key in vitro assays: the DNA supercoiling assay and the DNA cleavage assay.
DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP. Inhibition of this activity indicates that a compound interferes with the catalytic cycle of the enzyme.
Caption: Workflow for a typical DNA supercoiling assay.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
5x DNA gyrase reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Relaxed pBR322 DNA (substrate).
-
ATP solution.
-
Test compound (this compound, novobiocin, or ciprofloxacin) at various concentrations.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates, allowing for visualization and quantification of the inhibitory effect.
DNA Cleavage Assay
This assay is particularly important for identifying compounds like ciprofloxacin that stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.
Caption: Workflow for a typical DNA cleavage assay.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
5x DNA gyrase cleavage buffer.
-
Supercoiled pBR322 DNA (substrate).
-
Test compound at various concentrations.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified E. coli DNA gyrase. Note that ATP is typically omitted in this assay for quinolones.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the formation of the cleavage complex.
-
Complex Trapping: Add SDS to denature the gyrase and proteinase K to digest the protein, leaving the covalently attached DNA breaks.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the compound stabilizes the cleavage complex.
Conclusion
This compound represents a promising new class of DNA gyrase inhibitors with a mechanism of action that is distinct from currently used antibiotics. Its allosteric inhibition of the enzyme's ATPase and relaxation activities, coupled with the lack of cross-resistance to existing drugs, makes it a valuable candidate for further development in the fight against antibiotic-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the unique properties of this compound and other potential DNA gyrase inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Validating Closthioamide's Target: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Closthioamide, a novel polythioamide antibiotic, has emerged as a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial survival. This guide provides a comparative analysis of the biochemical assays used to validate this compound's target and its performance against other well-established DNA gyrase inhibitors, such as the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.
Comparative Performance of DNA Gyrase Inhibitors
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified and compared with ciprofloxacin and novobiocin. The following tables summarize the key performance indicators from various biochemical and microbiological assays.
Table 1: Inhibitory Concentration (IC50) Against Target Enzymes
| Compound | Target Enzyme | Organism | IC50 |
| This compound | DNA Gyrase | E. coli | 1.4 µM[1] |
| Topoisomerase IV | E. coli | 113 µM[1] | |
| Ciprofloxacin | DNA Gyrase | N. gonorrhoeae | 0.39 µM[2] |
| DNA Gyrase | E. faecalis | 27.8 µg/mL[3] | |
| Topoisomerase IV | N. gonorrhoeae | 13.7 µM[2] | |
| Topoisomerase IV | E. faecalis | 9.30 µg/mL[3] | |
| Novobiocin | DNA Gyrase (Supercoiling) | E. coli | 0.48 µM |
| DNA Gyrase (ATPase) | E. coli | 6-160 nM[4] | |
| Topoisomerase IV | E. coli | 2.7 µM[4] |
Table 2: Minimum Inhibitory Concentration (MIC90) Against Selected Bacterial Strains
| Compound | Organism | MIC90 (mg/L) |
| This compound | Methicillin-resistant S. aureus (MRSA) | 0.027 - 0.44[5] |
| Vancomycin-resistant Enterococci (VRE) | 0.027 - 0.44[5] | |
| Ciprofloxacin | S. aureus | 0.2[6] |
| P. aeruginosa | 0.5 - 1[6] | |
| Ciprofloxacin-resistant MRSA | >128[7] |
Mechanism of Action and Target Validation Workflow
This compound inhibits DNA gyrase through a mechanism distinct from quinolones and aminocoumarins. It primarily targets the ATPase function of gyrase and topoisomerase IV, with minimal effect on the cleavage-rejoining function of the enzyme. This allosteric interference with the ATPase activity prevents the negative supercoiling of DNA, a process essential for DNA replication.
The validation of this compound's target involves a multi-step process, starting from broad cellular effects and narrowing down to specific enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The different topological forms of DNA are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
This compound and other inhibitors
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture on ice containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test compound (this compound or comparator) at various concentrations to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the reaction at 37°C for 30-60 minutes.[3]
-
Terminate the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.[1][2][3]
DNA Gyrase ATPase Assay (Coupled Enzyme Assay)
This assay measures the ATP hydrolysis activity of DNA gyrase. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
E. coli DNA Gyrase
-
Linear or relaxed plasmid DNA
-
5X Assay Buffer
-
ATP, phosphoenolpyruvate (PEP), and NADH solutions
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
This compound and other inhibitors
-
96-well microtiter plate
-
Spectrophotometer plate reader
Procedure:
-
Set up a reaction mixture in a 96-well plate containing assay buffer, linear pBR322 DNA, PEP, NADH, and the PK/LDH enzyme mix.
-
Add the test compound at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Add DNA gyrase to the wells to start the pre-incubation.
-
Monitor the baseline absorbance at 340 nm for a short period.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of ATP hydrolysis from the change in absorbance.
Conclusion
The biochemical assays described provide a robust framework for validating the target of this compound and comparing its efficacy to other DNA gyrase inhibitors. The data clearly indicates that this compound is a potent inhibitor of bacterial DNA gyrase with a distinct mechanism of action, making it a promising candidate for further drug development, particularly against drug-resistant Gram-positive pathogens.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profoldin.com [profoldin.com]
- 3. topogen.com [topogen.com]
- 4. inspiralis.com [inspiralis.com]
- 5. cbioc.com [cbioc.com]
- 6. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
Closthioamide and Quinolones: A Comparative Analysis of Their Mechanisms of Action Against Bacterial DNA Gyrase
A deep dive into the distinct inhibitory actions of two classes of potent antibiotics targeting essential bacterial enzymes.
Researchers in the field of antibiotic development are in a constant search for novel compounds that can overcome the growing challenge of antimicrobial resistance. Among the validated targets for antibacterial drugs, DNA gyrase and topoisomerase IV stand out due to their essential roles in bacterial DNA replication and the absence of homologous enzymes in higher eukaryotes.[1][2] This guide provides a detailed comparison of the mechanisms of action of closthioamide, a newer polythioamide antibiotic, and the well-established quinolone class of antibiotics. Both drug classes target bacterial type II topoisomerases but through fundamentally different molecular interactions, a distinction crucial for the development of new therapies that can circumvent existing resistance mechanisms.
Divergent Mechanisms Targeting the Same Essential Enzymes
This compound, a natural product isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a novel class of antibiotics with potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[1][2][3][4] Quinolones, a synthetic class of antibiotics, have been a cornerstone of antibacterial therapy for decades, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6][7]
While both this compound and quinolones inhibit DNA gyrase and topoisomerase IV, their mechanisms of action are distinct.[3][5][6][8] Quinolones are known as "topoisomerase poisons." They function by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA strand.[6][9][10] This stabilization of the cleavage complex converts the essential enzyme into a toxic cellular entity that leads to lethal double-strand DNA breaks and ultimately cell death.[6][9]
In stark contrast, this compound inhibits the ATPase activity of DNA gyrase and topoisomerase IV.[1][2][3] This interference with the enzyme's ability to hydrolyze ATP prevents the conformational changes necessary for its catalytic cycle, effectively halting DNA replication.[3][11] Notably, this compound has little to no effect on the DNA cleavage-rejoining equilibrium, the primary target of quinolones.[1][2][3] This fundamental difference in their molecular mechanisms is underscored by the lack of cross-resistance between this compound and quinolones like ciprofloxacin.[1][2][3]
Comparative Data on Inhibitory Activity
The following table summarizes the key differences in the inhibitory profiles of this compound and a representative quinolone, ciprofloxacin.
| Feature | This compound | Quinolone (Ciprofloxacin) |
| Primary Target | DNA Gyrase and Topoisomerase IV[1][2][3] | DNA Gyrase and Topoisomerase IV[5][6][8][9] |
| Mechanism of Action | Inhibition of ATPase activity[1][2][3] | Stabilization of the enzyme-DNA cleavage complex[6][9][10] |
| Effect on Cleavage-Rejoining | Little to no effect[1][2][3] | Inhibition of DNA re-ligation[6][9] |
| Resistance Profile | No cross-resistance with quinolones[1][2][3] | Resistance often arises from target-site mutations[6][9][12] |
| Chemical Class | Polythioamide[1][3][13] | Fluoroquinolone[5][14] |
Visualizing the Mechanisms of Action
The distinct mechanisms of this compound and quinolones can be visualized through the following diagrams.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound: an unprecedented polythioamide antibiotic from the strictly anaerobic bacterium Clostridium cellulolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Closthioamide and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Closthioamide's cross-resistance profile with other key antibiotics targeting bacterial DNA gyrase. The information is compiled from available scientific literature to support research and development efforts in the field of novel antibiotics.
Executive Summary
This compound is a potent, novel antibiotic belonging to the polythioamide class, which targets bacterial DNA gyrase, an essential enzyme for DNA replication. A critical aspect of its potential clinical utility is its activity against bacteria that have developed resistance to other antibiotic classes, particularly those that also target DNA gyrase, such as fluoroquinolones and aminocoumarins. Current research indicates that this compound does not exhibit cross-resistance with these established classes of antibiotics, suggesting a distinct mechanism of action and a promising avenue for treating resistant infections.
Data Presentation: Cross-Resistance Profile
| Antibiotic Class | Representative Antibiotic | Cross-Resistance with this compound Observed | Key Findings |
| Polythioamides | This compound | - | This compound is a potent inhibitor of bacterial DNA gyrase.[1][2] |
| Fluoroquinolones | Ciprofloxacin | No | Experimental mutants and clinical isolates resistant to ciprofloxacin remain susceptible to this compound.[1][2] This is attributed to a different molecular mechanism of action compared to quinolones.[1][2] |
| Aminocoumarins | Novobiocin | No | No cross-resistance to novobiocin has been detected in experimental mutants and clinical isolates.[1][2] This further supports that this compound's interaction with DNA gyrase is distinct from that of aminocoumarins.[1][2] |
Experimental Protocols
The assessment of cross-resistance is primarily based on the determination of the Minimum Inhibitory Concentration (MIC) of the antibiotics against various bacterial strains. The following is a detailed methodology for a standard broth microdilution MIC assay, based on widely accepted protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae) and relevant quality control strains.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Antibiotics: Stock solutions of this compound, ciprofloxacin, and novobiocin of known concentrations, prepared in a suitable solvent.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of each antibiotic stock solution in the test broth directly in the 96-well microtiter plate.
-
The typical final volume in each well is 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound, fluoroquinolones, and aminocoumarins on bacterial DNA gyrase, providing a visual rationale for the lack of cross-resistance.
Caption: Mechanisms of DNA Gyrase Inhibition.
Experimental Workflow
The workflow for assessing cross-resistance is a systematic process involving bacterial culture, antibiotic susceptibility testing, and data analysis.
Caption: Cross-Resistance Investigation Workflow.
References
A Head-to-Head Battle: Closthioamide and Daptomycin Against Vancomycin-Resistant Enterococci
A comprehensive comparison for researchers and drug development professionals in the fight against antibiotic resistance.
The emergence and spread of vancomycin-resistant enterococci (VRE) pose a significant threat to global public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of two potent antibiotics, the novel polythioamide Closthioamide and the established lipopeptide Daptomycin, in their activity against VRE.
At a Glance: Key Differences
| Feature | This compound | Daptomycin |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV, specifically targeting the ATPase function. | Calcium-dependent insertion into the bacterial cell membrane, leading to depolarization and inhibition of essential cellular processes. |
| Primary Target | DNA replication | Cell membrane integrity |
| Reported MIC range against VRE (μg/mL) | Potent activity reported, with some sources indicating low MICs. | 0.38 - >32 (Susceptible-Dose Dependent: ≤4)[1][2] |
| In Vivo Efficacy Data for VRE | Limited publicly available data. | Extensive data available from various animal models (e.g., endocarditis, bacteremia).[3][4] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Daptomycin lies in their distinct molecular targets within the bacterial cell.
This compound: This novel antibiotic disrupts DNA replication by inhibiting two essential type II topoisomerases: DNA gyrase and topoisomerase IV. Specifically, this compound interferes with the ATPase activity of these enzymes, which is crucial for their function in DNA supercoiling and decatenation. This unique mechanism differs from other DNA gyrase inhibitors like quinolones.
Daptomycin: Daptomycin's bactericidal activity is initiated by a calcium-dependent binding to the bacterial cell membrane. This interaction leads to the formation of pores and depolarization of the membrane potential, ultimately disrupting essential cellular processes such as protein, DNA, and RNA synthesis, leading to cell death. In enterococci, resistance to daptomycin is often associated with mutations in the LiaFSR three-component regulatory system, which is involved in the cell envelope stress response.[1][2][5]
Figure 1: Mechanisms of Action
In Vitro Activity: Potency Against VRE
Both this compound and Daptomycin have demonstrated in vitro activity against VRE.
This compound: Studies have reported potent in vitro activity of this compound against VRE strains. While extensive MIC distribution data is not as widely available as for Daptomycin, initial findings indicate low MIC values, suggesting a high degree of potency.
Daptomycin: A significant body of literature documents the in vitro activity of Daptomycin against a large number of VRE clinical isolates. The Clinical and Laboratory Standards Institute (CLSI) has established a susceptible-dose dependent (SDD) breakpoint of ≤4 μg/mL for Enterococcus faecium.[6] The MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, typically range from 1 to 1.5 μg/mL and 1.5 to 8 μg/mL.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | VRE Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| This compound | Enterococcus spp. | Data limited | - | - | [7] |
| Daptomycin | E. faecium | 0.38 - 4 | 1 | 1.5 | [1] |
| Daptomycin | VRE (various) | - | 4 | 8 | [2] |
In Vivo Efficacy: Evidence from Preclinical Models
In vivo studies are crucial for evaluating the therapeutic potential of an antibiotic.
This compound: To date, there is limited publicly available data on the in vivo efficacy of this compound in animal models of VRE infection. Further research is needed to establish its effectiveness in a physiological setting.
Daptomycin: Daptomycin has been extensively studied in various animal models of VRE infection, including bacteremia and endocarditis. These studies have demonstrated its efficacy in reducing bacterial burden and improving survival.[3][4] The efficacy of daptomycin is often dose-dependent, with higher doses generally showing greater bactericidal activity.[6]
Time-Kill Kinetics: Speed of Bacterial Eradication
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic and the rate at which it kills bacteria.
This compound: Detailed time-kill kinetic studies for this compound against VRE are not widely reported in the current literature.
Daptomycin: Daptomycin exhibits rapid, concentration-dependent bactericidal activity against VRE.[8] Time-kill studies have shown that at concentrations above the MIC, daptomycin can achieve a significant reduction in bacterial counts within a few hours.[9][10][11]
Figure 2: Experimental Workflows
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
-
Preparation: Prepare tubes containing CAMHB with the antibiotic at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Signaling Pathways and Resistance
This compound and DNA Gyrase Pathway
This compound's interaction with the DNA gyrase pathway is distinct. It does not act as a competitive inhibitor of the ATPase reaction but is thought to allosterically interfere with the ATPase function. This unique binding and inhibition mechanism may contribute to its potency and potentially lower the likelihood of cross-resistance with other gyrase inhibitors.
Figure 3: this compound and DNA Gyrase
Daptomycin and the LiaFSR Signaling Pathway
The LiaFSR three-component system in enterococci plays a crucial role in the response to cell envelope stress, including the stress induced by Daptomycin. Activation of the LiaFSR pathway can lead to changes in the cell membrane composition and surface charge, which in turn reduces the binding of Daptomycin and confers resistance. Understanding this pathway is critical for developing strategies to overcome Daptomycin resistance.[1][2][5]
Figure 4: Daptomycin and LiaFSR Pathway
Conclusion and Future Directions
This compound and Daptomycin represent two distinct and powerful weapons in the arsenal against VRE. Daptomycin is a well-established, potent bactericidal agent with a wealth of clinical and preclinical data supporting its use. Its mechanism of action and the primary pathways of resistance are well-characterized.
This compound, with its novel mechanism of action targeting DNA gyrase, shows great promise as a future therapeutic. Its potency against VRE in vitro is encouraging. However, a significant gap remains in our understanding of its in vivo efficacy and pharmacokinetic/pharmacodynamic profile against VRE.
For researchers and drug development professionals, the key takeaways are:
-
Daptomycin remains a critical tool for treating VRE infections , with extensive data to guide its use.
-
This compound is a highly promising lead compound , and further research, particularly in vivo studies and detailed kinetic analyses against VRE, is urgently needed to fully assess its clinical potential.
-
The distinct mechanisms of action of these two drugs suggest that they could potentially be used in combination or sequentially to combat resistance.
The continued investigation of both established and novel antibiotics like Daptomycin and this compound is essential to stay ahead in the ongoing battle against multidrug-resistant pathogens.
References
- 1. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the optimal dosing of daptomycin for VRE bacteremia? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of daptomycin against vancomycin-resistant Enterococcus faecium in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Secrets of Closthioamide: A Guide to its Structure-Activity Relationship
A deep dive into the synthetic analogues of the potent polythioamide antibiotic, Closthioamide, reveals key structural features crucial for its impressive activity against multidrug-resistant bacteria. This guide provides a comparative analysis of these analogues, supported by experimental data, to inform future drug development efforts in the fight against antibiotic resistance.
This compound, a natural product isolated from the anaerobic bacterium Clostridium cellulolyticum, has emerged as a promising antibiotic lead due to its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique symmetrical structure, featuring six thioamide groups, and its novel mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV via a distinct mechanism from quinolones and aminocoumarins—make it a compelling candidate for further investigation.[1][3]
This guide dissects the structure-activity relationships (SAR) of a library of 28 synthetic this compound analogues, shedding light on the molecular determinants of its antibacterial prowess. The data presented here is crucial for researchers, scientists, and drug development professionals seeking to optimize this promising scaffold.
Comparative Analysis of this compound Analogues
The antibacterial activity of this compound and its synthetic analogues was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the quantitative data, highlighting the impact of structural modifications on antibacterial potency.
Table 1: Influence of Terminal Aromatic Moieties and Spacer Length on Antibacterial Activity (MIC in µM)
| Compound | R1 | Spacer (n) | S. aureus (MRSA) | E. faecalis (VRE) |
| This compound | OH | 1 | 0.03 | 0.06 |
| Analogue 1 | H | 1 | 0.12 | 0.25 |
| Analogue 2 | OMe | 1 | 0.06 | 0.12 |
| Analogue 3 | OH | 0 | >100 | >100 |
| Analogue 4 | OH | 2 | 0.5 | 1 |
Table 2: Impact of the Number and Position of Thioamide Residues on Antibacterial Activity (MIC in µM)
| Compound | Modification | S. aureus (MRSA) | E. faecalis (VRE) |
| This compound | None (6 Thioamides) | 0.03 | 0.06 |
| Analogue 5 | 5 Thioamides, 1 Amide | 3.1 | 6.2 |
| Analogue 6 | 4 Thioamides, 2 Amides | 12.5 | 25 |
| Analogue 7 | All Amides | >100 | >100 |
Table 3: Effect of Altering the Poly-β-thioalanyl Backbone on Antibacterial Activity (MIC in µM)
| Compound | Backbone Structure | S. aureus (MRSA) | E. faecalis (VRE) |
| This compound | Symmetrical | 0.03 | 0.06 |
| Analogue 8 | Asymmetrical | 0.25 | 0.5 |
Key Findings from Structure-Activity Relationship Studies
The analysis of 28 synthetic analogues has provided critical insights into the structural requirements for this compound's antibacterial activity.[4]
-
Aromatic Termini are Essential: The presence of terminal aromatic groups is crucial for activity. While substitutions on the p-position of the phenyl ring are tolerated to some extent, with hydroxyl and methoxy groups showing good potency, their complete removal leads to a significant loss of activity.[4]
-
Optimal Spacer Length is Critical: The length of the aliphatic spacer connecting the aromatic rings to the polythioamide core is finely tuned for optimal activity. Shortening or lengthening the spacer results in a marked decrease in potency.[4]
-
The Power of Thioamides: The presence of all six thioamide residues is paramount for the potent antibacterial effect. Stepwise replacement of thioamides with amides leads to a gradual and significant reduction in activity, with the all-amide analogue being completely inactive. This highlights the critical role of the thioamide groups in target binding or other aspects of the mechanism of action.[5]
-
Symmetry Enhances Potency: While a degree of asymmetry in the poly-β-thioalanyl backbone is tolerated, the symmetrical arrangement found in the natural product is optimal for the highest level of antibacterial activity.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogues.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the this compound analogues was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, E. faecalis) were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A two-fold serial dilution of each compound was prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
The inhibitory effect of this compound analogues on the supercoiling activity of DNA gyrase was assessed using an agarose gel-based assay.
-
Reaction Mixture: The reaction mixture contained purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).
-
Inhibition Assay: The this compound analogues were pre-incubated with the DNA gyrase enzyme in the reaction buffer. The supercoiling reaction was initiated by the addition of relaxed pBR322 plasmid DNA and ATP.
-
Incubation and Termination: The reaction was incubated at 37°C for 1 hour and then stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products were separated on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling was determined by the decrease in the amount of supercoiled DNA compared to the no-drug control.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the mechanism of action of this compound, the following diagrams were generated.
Caption: Experimental workflow for SAR studies of this compound analogues.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping of the modular this compound architecture reveals crucial motifs of polythioamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of C-terminal hydroxamide analogues of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of DNA Gyrase Inhibitors Supported by Experimental Data.
This guide provides a comparative analysis of various DNA gyrase inhibitors based on in vitro experimental data. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide a baseline for the development of new antibacterial agents. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-established target for antibiotics. This guide focuses on the two main classes of DNA gyrase inhibitors: the aminocoumarins, which target the ATPase activity of the GyrB subunit, and the quinolones, which trap the enzyme-DNA complex during DNA cleavage and re-ligation, a function of the GyrA subunit. We also include data on other novel inhibitor classes.
Quantitative Comparison of DNA Gyrase Inhibitors
The inhibitory potential of different compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for a range of DNA gyrase inhibitors from various studies, primarily targeting Escherichia coli DNA gyrase. It is important to note that IC50 values can vary between different assays and experimental conditions.
Inhibition of E. coli DNA Gyrase Supercoiling Activity
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| Aminocoumarin | Novobiocin | ~0.3 - 0.48 | [1][2] |
| Aminocoumarin | Clorobiocin | More potent than Novobiocin | [3] |
| Fluoroquinolone | Ciprofloxacin | ~0.45 - 2.57 | [1][4] |
| Fluoroquinolone | Nalidixic Acid | >30 | [5][6] |
| Fluoroquinolone | Oxolinic Acid | >30 | [5][6] |
| Novel Inhibitor | NSC 103003 | 50 | [7] |
| Novel Inhibitor | NSC 130847 | 72 | [7] |
| Novel Inhibitor | NSC 20115 | 737 | [7] |
| Novel Inhibitor | Compound 154 | 3.1 ± 0.7 | [5][6] |
| Novel Inhibitor | CIBM | 2.4 ± 0.9 | [5][6] |
| Novel Inhibitor | IB-MECA | 50.7 ± 4.7 | [5][6] |
| Novel Inhibitor | Compound 40 | 47.6 ± 3.7 | [5][6] |
| Polyphenol | Digallic Acid | 2 | [8] |
Inhibition of E. coli DNA Gyrase ATPase Activity
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| Aminocoumarin | Novobiocin | Not explicitly quantified in provided search results | |
| Aminocoumarin | Clorobiocin | Not explicitly quantified in provided search results | |
| Polyphenol | Digallic Acid | Inhibits ATPase activity | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of inhibitor performance. Below are methodologies for the two most common in vitro assays for DNA gyrase activity.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity is visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO).
-
2X Stop Solution/Loading Dye (GSTEB): Composition may vary, but typically contains a denaturant (SDS), a density agent (Ficoll or glycerol), and tracking dyes (bromophenol blue).
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture (MIX) on ice containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the MIX into individual reaction tubes.
-
Add the desired concentration of the test inhibitor or solvent control (e.g., DMSO) to each tube.
-
Initiate the reaction by adding a predetermined amount of E. coli DNA gyrase to each tube (the amount required for full supercoiling should be determined empirically beforehand).
-
Incubate the reactions at 37°C for 30-60 minutes.[2]
-
Terminate the reactions by adding the 2X stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in TAE or TBE buffer.[7]
-
Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved (e.g., 90V for 90 minutes).
-
Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[7]
-
The IC50 value is determined by quantifying the intensity of the supercoiled DNA band at different inhibitor concentrations and fitting the data to a dose-response curve.[9]
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which is essential for the supercoiling reaction. Inhibition of ATPase activity is a hallmark of aminocoumarin antibiotics.
Materials:
-
E. coli DNA Gyrase or purified GyrB subunit
-
ATP
-
Relaxed plasmid DNA (e.g., pAB1)
-
ATPase Buffer: 10 mM Tris-HCl (pH 7.5), 0.2 mM EDTA, 1 mM MgCl2, 1 mM DTT, and 2% (w/v) glycerol.[8]
-
Coupled enzyme system components: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[8]
-
Test inhibitor compounds
Procedure:
-
Set up the reaction in a UV-transparent plate or cuvette.
-
To the ATPase buffer, add the gyrase enzyme, relaxed plasmid DNA, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.[8]
-
Add the test inhibitor at various concentrations.
-
Incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.[8]
-
Initiate the reaction by adding ATP.[8]
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in NADH absorbance is stoichiometrically linked to the hydrolysis of ATP.[8]
-
The rate of ATP hydrolysis is calculated from the change in absorbance. The IC50 value is determined by plotting the rate of ATP hydrolysis against the inhibitor concentration.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of DNA Gyrase and Inhibition Sites.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
Safety Operating Guide
Proper Disposal of Closthioamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Closthioamide was found. The following disposal procedures are based on general best practices for the handling of thioamide compounds and antibiotic waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.
This compound, a polythioamide antibiotic, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as a bioactive antibiotic and a thioamide, it should be treated as a hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Proper personal protective equipment (PPE) is essential when handling this compound in any form. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a properly fitted respirator may be necessary.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Containerization
Proper segregation of waste is the first step in ensuring safe and compliant disposal. All waste streams containing this compound must be clearly labeled as hazardous chemical waste.
| Waste Type | Container Requirements | Labeling |
| Solid this compound | A clearly labeled, sealed, and leak-proof container compatible with chemical waste. | "Hazardous Waste," "this compound (Solid)," and any other institutional-required hazard information. |
| Liquid Waste | A sealed, leak-proof, and chemically compatible container (e.g., a designated carboy for halogenated or non-halogenated waste, as appropriate).[1] | "Hazardous Waste," "this compound Solution," list all chemical components and their concentrations. |
| Contaminated Labware | Puncture-resistant containers for sharps. Designated, labeled bags or containers for non-sharp items (e.g., pipette tips, gloves). | "Hazardous Waste," "this compound Contaminated Materials." |
III. Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of different forms of this compound waste.
A. Disposal of Solid this compound (Unused or Expired Powder)
-
Containerization: Place the original container with the solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: Ensure the outer container is labeled as "Hazardous Waste: Solid this compound" and includes any other information required by your institution.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[2]
-
Pickup: Arrange for disposal through your institution's EHS department.
B. Disposal of Liquid Waste Containing this compound (e.g., stock solutions, experimental residues)
Important: Do not dispose of antibiotic solutions down the drain.[3][4] Autoclaving may not be effective for deactivating all antibiotics and is not a recommended disposal method for stock solutions.[3]
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container.
-
Segregation: If possible, segregate halogenated and non-halogenated solvent waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound Solution," and list all chemical constituents with their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area, ensuring it is sealed to prevent evaporation.
-
Disposal: Contact your institution's EHS for pickup and proper disposal.
C. Disposal of Contaminated Labware and PPE
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves:
-
Rinsing the glassware with a suitable solvent to remove the this compound residue.
-
Collecting the rinsate as hazardous liquid waste.
-
Washing the glassware with an appropriate laboratory detergent and water.
-
Empty containers that held acute hazardous waste may require triple rinsing, with the rinsate collected as hazardous waste.
-
-
Disposal: Once full, seal the containers and arrange for pickup through your institution's EHS department.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| PPE | Nitrile gloves, safety glasses/goggles, lab coat. Respirator for powders if necessary. |
| Solid Waste Disposal | Collect in a sealed, labeled hazardous waste container. Store in a designated satellite accumulation area and arrange for EHS pickup. |
| Liquid Waste Disposal | DO NOT pour down the drain.[3][4] Collect in a sealed, labeled hazardous waste container (carboy). Store in a designated satellite accumulation area and arrange for EHS pickup. |
| Contaminated Materials | Segregate sharps into puncture-proof containers. Collect non-sharps in labeled hazardous waste bags/containers. Decontaminate reusable glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous waste. Arrange for EHS pickup. |
| Spill Cleanup | For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately. |
| Empty Containers | Containers that held this compound should be treated as hazardous waste. Depending on institutional policy, they may require triple rinsing with the rinsate collected as hazardous waste before being disposed of as regular trash. Always deface or remove labels from empty containers before disposal. |
References
Safeguarding Your Research: A Comprehensive Guide to Handling Closthioamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, use, and disposal of Closthioamide, a potent polythioamide antibiotic. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Essential Safety Information
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. Thioamides can be absorbed through the skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from dust particles and splashes. |
| Lab Coat | A dedicated lab coat, preferably a disposable or barrier gown. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form to prevent inhalation of aerosolized particles. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₃₈N₆O₂S₆ | PubChem |
| Molecular Weight | 695.1 g/mol | PubChem |
| Antibacterial Activity (MIC) | Potent against MRSA and VRE | [1][2] |
| Enzyme Inhibition (IC₅₀) | Strong inhibitor of E. coli DNA gyrase | [1] |
| Cytotoxicity | Described as "moderate" | [1] |
| LD₅₀/LC₅₀ | Data not available in reviewed literature | - |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use a designated area within the laboratory for working with this compound. This area should be clearly marked.
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the safe preparation of a this compound solution for experimental use.
-
Preparation: Don all required PPE as outlined in section 1.1. Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the required amount of solid this compound in a tared, sealed container within the fume hood.
-
Solubilization: Add the desired solvent to the container with the this compound. Gently swirl to dissolve. Avoid sonication which may generate aerosols.
-
Transfer: Use a calibrated pipette to transfer the solution to the experimental vessel.
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all contaminated materials as hazardous waste.
References
- 1. Item - Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested compounds vs. Positive controls Cisplatin and doxorubicin against gastrointestinal and colorectal malignanciesâ adherent monolayers. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
